molecular formula C11H12N2O2 B199099 Vasicinol CAS No. 5081-51-6

Vasicinol

Cat. No.: B199099
CAS No.: 5081-51-6
M. Wt: 204.22 g/mol
InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasicinol is a member of quinazolines.
This compound has been reported in Justicia adhatoda with data available.

Properties

CAS No.

5081-51-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol

InChI

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1

InChI Key

WEFMOGRHGUPGMA-JTQLQIEISA-N

Isomeric SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O

Canonical SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O

Appearance

Powder

Other CAS No.

5081-51-6

Origin of Product

United States

Foundational & Exploratory

The Bronchodilatory Potential of Adhatoda vasica: A Technical Guide to its Core Active Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhatoda vasica Nees (family Acanthaceae), commonly known as Vasaka, has a long-standing history in traditional medicine for treating respiratory ailments. Its primary bioactive alkaloids, vasicine and its auto-oxidation product vasicinone, are the focus of extensive research for their potent bronchodilatory and respiratory stimulant properties. This technical guide provides an in-depth analysis of the experimental evidence supporting the use of these natural compounds in the management of bronchoconstrictive conditions. We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for their isolation and pharmacological evaluation, and a visual representation of the proposed signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug discovery and development.

Introduction

Chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by airway inflammation and bronchoconstriction, leading to significant morbidity and mortality worldwide. The current therapeutic strategies often involve long-term use of corticosteroids and bronchodilators, which can be associated with adverse effects. This has spurred the search for novel, safer, and more effective treatment modalities. Adhatoda vasica has been used for centuries in Ayurvedic and Unani medicine to treat cough, asthma, and other respiratory disorders[1]. The primary alkaloids responsible for its therapeutic effects are vasicine and vasicinone[2][3]. While vasicine has shown potent bronchodilatory activity in several preclinical models, its effects in vivo have been a subject of debate, with some studies reporting bronchoconstriction. Vasicinone, on the other hand, consistently demonstrates bronchodilator effects in vitro[2][4]. Interestingly, a combination of both alkaloids exhibits a pronounced and synergistic bronchodilatory effect, suggesting a complex interaction that warrants further investigation. This guide delves into the scientific evidence that underpins the bronchodilatory action of these compounds.

Quantitative Data on Bronchodilator Activity

The bronchodilatory efficacy of vasicine, vasicinone, and Adhatoda vasica extracts has been quantified in various preclinical models. The following tables summarize key findings from these studies, providing a comparative overview of their potency.

Table 1: In Vitro Bronchodilator Activity of Vasicine and its Analogues

CompoundPreparationAgonistPotency (EC50/IC50)Maximum Relaxation (%)Reference
Vasicine Analogue (7,9-diethoxy derivative)Guinea pig tracheal chainAcetylcholine, Histamine, Ovalbumin12-70 mmol/L-
Vasicine Analogue (8,9-dimethoxy analog)Guinea pig tracheal chainAcetylcholine, Histamine, Ovalbumin73 mmol/L (at 20 mg/mL)82%
Vasicine Analogue (8,9-dioxymethylene compound)Guinea pig tracheal chainAcetylcholine, Histamine, Ovalbumin116 mmol/L (at 30 mg/mL)100%
Vasicine Analogue (with seven-member C ring)Guinea pig tracheal chainHistamine, AcetylcholineMore active than etofylline100%

Table 2: In Vivo Bronchodilator Activity of Vasicine, Vasicinone, and Deoxyvasicine

CompoundAnimal ModelChallengeDoseEffectReference
(±)-Vasicine (VAS)Guinea pigAcetylcholine chloride, Histamine45 mg/kg28.59% prolongation of pre-convulsive time
(±)-Vasicinone (VAO)Guinea pigAcetylcholine chloride, Histamine45 mg/kg57.21% prolongation of pre-convulsive time
Deoxyvasicine (DVAS)Guinea pigAcetylcholine chloride, Histamine45 mg/kg29.66% prolongation of pre-convulsive time
Aminophylline (Standard)Guinea pigAcetylcholine chloride, Histamine-46.98% prolongation of pre-convulsive time

Table 3: Clinical Efficacy of Adhatoda vasica Formulations in Asthma Patients

FormulationKey OutcomeResultSignificanceReference
Vasa extract (Ghana)Eosinophil countHighly significant decreaseP < 0.001
Vasa extract (Ghana), Vasa Ghrita (1), VasarishtaLalatesweda (Forehead sweating)Highly significant improvementP < 0.001
Vasarishta, Vasa Avaleha (s), Vasa Avaleha (k)Asinolabhetesukham (Comfortable sleep)Highly significant improvementP < 0.001
All test drug groups (except Vasa Ghrita (2))WheezingHighly significant improvementP < 0.001

Experimental Protocols

Isolation of Vasicine from Adhatoda vasica Leaves

This protocol is based on a conventional acid-base extraction method followed by chromatographic purification.

  • Extraction:

    • Air-dried and pulverized leaves of Adhatoda vasica are exhaustively extracted with 95% ethanol at room temperature.

    • The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Extraction:

    • The residue is dissolved in 2% aqueous sulfuric acid and filtered.

    • The acidic solution is then basified with ammonia to a pH of 9.

    • The alkaline solution is repeatedly extracted with chloroform.

    • The combined chloroform extracts are concentrated to yield a crude alkaloid mixture.

  • Purification:

    • The crude alkaloid mixture is subjected to column chromatography over silica gel (60-120 mesh).

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

    • Fractions containing pure vasicine are pooled and the solvent is evaporated to yield crystalline vasicine.

    • The identity and purity of the isolated vasicine are confirmed by spectroscopic methods (UV, IR, MS, and NMR) and by comparing its melting point with the reported value.

Evaluation of Bronchodilator Activity using Isolated Guinea Pig Tracheal Chain

This in vitro assay is a standard method to assess the relaxant effect of compounds on airway smooth muscle.

  • Tissue Preparation:

    • A male Dunkin-Hartley guinea pig (400-600 g) is sacrificed by cervical dislocation.

    • The trachea is carefully dissected out and placed in Krebs-Henseleit physiological salt solution.

    • The trachea is cut into rings, and a chain of 3-4 rings is prepared.

  • Experimental Setup:

    • The tracheal chain is suspended in a 10 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

    • The lower end of the chain is fixed, and the upper end is connected to an isometric force transducer to record changes in tension.

    • An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

  • Procedure:

    • The tracheal chain is contracted by adding a submaximal concentration of a bronchoconstrictor agent like histamine (1 µM) or acetylcholine (1 µM) to the organ bath.

    • Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (e.g., vasicine, vasicinone, or plant extract) are added to the bath.

    • The relaxation of the tracheal chain is recorded as a percentage of the maximum contraction induced by the agonist.

    • A control experiment is performed using a standard bronchodilator like theophylline or salbutamol.

    • The EC50 or IC50 values are calculated from the concentration-response curves.

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways for Bronchodilation

The exact molecular mechanism of vasicine-induced bronchodilation is not fully elucidated, but evidence suggests the involvement of anticholinergic and mast cell stabilizing effects.

Bronchodilation_Pathways cluster_anticholinergic Anticholinergic Pathway cluster_mast_cell Mast Cell Stabilization Pathway Vasicine Vasicine M3_Receptor Muscarinic M3 Receptor Vasicine->M3_Receptor Antagonism Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Activation IP3 IP3 PLC->IP3 Production Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulation Contraction Bronchoconstriction Ca_Release->Contraction Vasicine2 Vasicine Ca_Influx Ca²⁺ Influx Vasicine2->Ca_Influx Inhibition Mast_Cell Mast Cell Mast_Cell->Ca_Influx Activation Antigen Antigen/Allergen IgE IgE Antigen->IgE IgE->Mast_Cell Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Bronchoconstriction2 Bronchoconstriction Mediators->Bronchoconstriction2

Caption: Proposed mechanisms of vasicine-induced bronchodilation.

Experimental Workflow for Bronchodilator Drug Discovery from Adhatoda vasica

The following diagram illustrates a logical workflow from the initial plant material to preclinical evaluation.

Experimental_Workflow Plant_Material Adhatoda vasica (Leaves) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Vasicine & Vasicinone (e.g., Column Chromatography) Extraction->Isolation Identification Structural Elucidation (NMR, MS, etc.) Isolation->Identification In_Vitro_Screening In Vitro Screening (Isolated Guinea Pig Trachea) Isolation->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Receptor Binding, Enzyme Assays) In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Animal Models of Asthma) In_Vitro_Screening->In_Vivo_Studies Preclinical_Development Preclinical Development Mechanism_Studies->Preclinical_Development Toxicology Toxicology & Safety Pharmacology In_Vivo_Studies->Toxicology Toxicology->Preclinical_Development

Caption: A typical workflow for natural product-based drug discovery.

Logical Relationship of Adhatoda vasica Alkaloids in Bronchodilation

This diagram depicts the relationship between the plant, its primary alkaloids, and their observed effects on bronchial tissue.

Logical_Relationship Adhatoda Adhatoda vasica Vasicine Vasicine Adhatoda->Vasicine Vasicinone Vasicinone Adhatoda->Vasicinone Combination Vasicine + Vasicinone (Combined Effect) Vasicine->Combination In_Vitro In Vitro Bronchodilation Vasicine->In_Vitro In_Vivo In Vivo Effect Vasicine->In_Vivo Vasicinone->Combination Vasicinone->In_Vitro Vasicinone->In_Vivo Bronchodilation Pronounced Bronchodilation Combination->Bronchodilation In_Vitro->Bronchodilation In_Vivo->Bronchodilation Conflicting_Results Conflicting Results (Bronchodilation/Bronchoconstriction) In_Vivo->Conflicting_Results

Caption: Interaction of Adhatoda vasica alkaloids and their effects.

Discussion and Future Perspectives

The compiled data and experimental protocols underscore the significant bronchodilatory potential of alkaloids from Adhatoda vasica. Vasicine and its analogues have consistently demonstrated potent relaxant effects on pre-contracted airway smooth muscle in vitro. The in vivo effects of vasicine alone appear to be more complex and may be influenced by metabolic conversion and other physiological factors. The synergistic bronchodilatory activity observed with the combination of vasicine and vasicinone is a particularly promising area for future research and drug development.

The proposed mechanisms of action, including anticholinergic and mast cell stabilizing effects, provide a solid foundation for further mechanistic studies. Future research should focus on elucidating the precise molecular targets and signaling pathways involved. Investigating the potential for phosphodiesterase inhibition by these alkaloids could also open new avenues for understanding their bronchodilator and anti-inflammatory properties.

The clinical data, although from studies with traditional formulations, are encouraging and highlight the potential of Adhatoda vasica in managing asthma symptoms. However, more rigorous, placebo-controlled clinical trials with standardized extracts or isolated compounds are necessary to establish their efficacy and safety in a modern clinical context.

Conclusion

The alkaloids from Adhatoda vasica, particularly vasicine and vasicinone, represent a valuable source of lead compounds for the development of novel bronchodilator agents. This technical guide provides a comprehensive overview of the current scientific knowledge, offering researchers and drug development professionals a solid foundation for future investigations into these promising natural products. The detailed protocols and visualized pathways are intended to facilitate further research and accelerate the translation of these traditional remedies into evidence-based therapies for respiratory diseases.

References

NLRP3 Inflammasome Inhibitors: A New Frontier in Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of anti-inflammatory drug development is undergoing a paradigm shift, moving beyond broad-spectrum agents to targeted therapies that address the molecular drivers of inflammation. At the forefront of this evolution are inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a key signaling platform in the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of chronic and acute inflammatory diseases, making it a highly attractive therapeutic target. This technical guide provides a comprehensive overview of NLRP3 inflammasome inhibitors, with a focus on the promising clinical candidate dapansutrile and the well-characterized research compound MCC950.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1][2] Its activation is a two-step process: a "priming" signal, often from microbial components or endogenous cytokines, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an "activation" signal from a diverse range of stimuli, including microbial toxins, crystalline substances, and endogenous danger signals.[1] This leads to the assembly of the inflammasome, which consists of the NLRP3 sensor, the adaptor protein ASC, and the effector pro-caspase-1.[2] The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis.

The aberrant activation of the NLRP3 inflammasome is a pathogenic driver in numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's. This central role in a multitude of pathologies underscores the significant therapeutic potential of NLRP3 inhibitors.

Mechanism of Action of NLRP3 Inhibitors

NLRP3 inhibitors offer a novel therapeutic strategy by directly targeting the root cause of inflammation rather than just managing symptoms. These small molecules can work through various mechanisms, but a primary mode of action is to directly bind to the NLRP3 protein and prevent its activation and the subsequent assembly of the inflammasome.

One of the most well-studied NLRP3 inhibitors, MCC950 , directly targets the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis, a critical step for inflammasome activation. By doing so, MCC950 effectively blocks the release of IL-1β induced by a wide range of NLRP3 activators. Importantly, MCC950 is highly specific for the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.

Dapansutrile (OLT1177) is another specific NLRP3 inhibitor that has shown promise in clinical trials. It is a β-sulfonyl nitrile compound that has been demonstrated to directly bind to NLRP3 and inhibit its ATPase activity. This action prevents the formation of the active inflammasome complex and subsequently blocks the production of IL-1β and IL-18.

NLRP3_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects Priming Signal Priming Signal NLRP3 NLRP3 Priming Signal->NLRP3 Upregulates Activation Signal Activation Signal Activation Signal->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis Induces IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Inhibitor NLRP3 Inhibitor (e.g., Dapansutrile, MCC950) Inhibitor->NLRP3 Inhibits Activation

Clinical Development and Efficacy Data

A growing number of NLRP3 inhibitors are advancing through clinical trials, demonstrating the therapeutic potential of this drug class.

Dapansutrile (OLT1177) has completed several Phase 1 and Phase 2 clinical trials for various inflammatory conditions.

Indication Phase Key Findings Reference
Gout FlaresPhase 2aSignificant reduction in target joint pain. Satisfactory safety profile.
Heart Failure with Reduced Ejection Fraction (HFrEF)Phase 1bSafe and well-tolerated. In the high-dose group, significant improvements were seen in left ventricular ejection fraction and exercise time.
Parkinson's DiseasePhase 2Trial initiated to evaluate safety, tolerability, and ability to reduce neuroinflammation.

Other NLRP3 Inhibitors in Clinical Development:

Compound Developer Highest Development Phase Therapeutic Areas Reference
RRx-001 (Nibrozetone)EpicentRxPhase 3Small Cell Lung Cancer, Oral Mucositis
VTX2735Ventyx BiosciencesPhase 1Healthy Volunteers (Phase 2 planned in CAPS)
NT-0796NodTheraPhase 1b/2aCardiovascular Risk in Obese Subjects
DFV890 (IFM-2427)NovartisPhase 2Familial Cold Autoinflammatory Syndrome (CAPS), Knee Osteoarthritis
ZYIL1Zydus LifesciencesPhase 2CAPS
HT-6184Halia TherapeuticsPhase 1Healthy Volunteers

While MCC950 showed great promise in preclinical studies, its clinical development was halted due to observations of liver toxicity in long-term animal studies. Nevertheless, it remains an invaluable tool for preclinical research into the role of the NLRP3 inflammasome.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

Objective: To assess the ability of a test compound to inhibit NLRP3 inflammasome activation in primary macrophages.

Methodology:

  • Isolation and Culture of BMDMs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.

  • Priming Step:

    • Seed the differentiated BMDMs in 96-well plates.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment:

    • Pre-treat the primed BMDMs with various concentrations of the test compound (e.g., MCC950) or vehicle control (e.g., DMSO) for 30 minutes.

  • Activation Step:

    • Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

  • Measurement of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Assess cell viability using a lactate dehydrogenase (LDH) assay on the supernatants or an MTT assay on the remaining cells to rule out cytotoxicity of the test compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis A Isolate Bone Marrow B Differentiate into BMDMs (7 days) A->B C Seed BMDMs B->C D Prime with LPS (4 hours) C->D E Treat with Inhibitor (30 mins) D->E F Activate with ATP/Nigericin (30-60 mins) E->F G Collect Supernatant F->G H Measure IL-1β (ELISA) G->H I Assess Viability (LDH/MTT) G->I

In Vivo Murine Model of Gouty Arthritis

Objective: To evaluate the efficacy of an NLRP3 inhibitor in reducing inflammation in a mouse model of gout.

Methodology:

  • Animal Model:

    • Use 8-10 week old male C57BL/6 mice.

  • Induction of Gouty Arthritis:

    • Inject 1 mg of monosodium urate (MSU) crystals suspended in sterile saline intra-articularly into the right ankle joint of the mice.

    • Inject sterile saline into the left ankle joint as a control.

  • Drug Administration:

    • Administer the test compound (e.g., dapansutrile) orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 1 hour before MSU injection and then daily).

    • Administer vehicle control to the control group.

  • Assessment of Inflammation:

    • Joint Swelling: Measure the thickness of the ankle joint using a digital caliper at various time points (e.g., 0, 6, 12, 24, 48 hours) post-MSU injection.

    • Histological Analysis: At the end of the experiment, euthanize the mice and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.

    • Cytokine Analysis: Collect synovial fluid or tissue homogenates from the joints to measure the levels of IL-1β and other inflammatory cytokines by ELISA or multiplex assay.

logical_relationship MSU Crystals MSU Crystals NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation MSU Crystals->NLRP3 Inflammasome Activation IL-1β Production IL-1β Production NLRP3 Inflammasome Activation->IL-1β Production Neutrophil Infiltration Neutrophil Infiltration IL-1β Production->Neutrophil Infiltration Joint Inflammation Joint Inflammation Neutrophil Infiltration->Joint Inflammation Pain and Swelling Pain and Swelling Joint Inflammation->Pain and Swelling Dapansutrile Dapansutrile Dapansutrile->NLRP3 Inflammasome Activation Inhibits

Future Directions and Conclusion

The development of NLRP3 inflammasome inhibitors represents a significant advancement in the treatment of inflammatory diseases. The specificity of these agents offers the potential for improved efficacy and a better safety profile compared to broader anti-inflammatory drugs. While the clinical journey of some molecules like MCC950 has faced challenges, the continued progress of compounds like dapansutrile and others in the pipeline provides strong optimism for the future.

Ongoing research is focused on developing second-generation NLRP3 inhibitors with improved pharmacokinetic and safety profiles. Furthermore, the therapeutic potential of these inhibitors is being explored in a wider range of diseases, including neurodegenerative and metabolic disorders. As our understanding of the intricate role of the NLRP3 inflammasome in health and disease deepens, targeted inhibition of this pathway is poised to become a cornerstone of anti-inflammatory therapy. This technical guide serves as a foundational resource for researchers and drug developers dedicated to advancing this exciting field.

References

The Antioxidant Potential of Vasicinol and Related Alkaloids: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of vasicinol and its related quinazoline alkaloids, primarily vasicine and vasicinone, derived from Adhatoda vasica. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying biochemical pathways involved in their antioxidant action.

Quantitative Antioxidant Activity

The antioxidant capacity of vasicine and vasicinone has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from multiple studies, providing a comparative look at their efficacy in scavenging different types of free radicals and reducing oxidative stress.

Table 1: Radical Scavenging Activity of Vasicine

Assay TypeConcentration% InhibitionIC50 ValueReference
DPPH Radical Scavenging100 µg/mL29%187 µg/mL[1]
ABTS Radical Scavenging--11.5 µg/mL[2]
Hydroxyl Radical Scavenging--22 µg/mL[2]
Hydrogen Peroxide Scavenging--27.8 µg/mL[2]

Table 2: Antioxidant Activity of Vasicinone

Assay TypeConcentration (µM)EffectReference
DPPH Radical Scavenging70Maximum Inhibition[3]
Hydroxyl Radical Scavenging70Maximum Inhibition
Ferric Reducing Power70Maximum Percentage
Intracellular ROS Production (A549 cells)50Decrease from 1312.55 to 1030.11 a.u.
Intracellular ROS Production (A549 cells)70Decrease from 1312.55 to 1032.37 a.u.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in vitro antioxidant assays cited in the studies of this compound-related alkaloids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep purple color and should be protected from light.

  • Reaction Mixture: A specific volume of the test compound (e.g., this compound dissolved in a suitable solvent) at various concentrations is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, usually 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample (DPPH solution with the test compound).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. This results in a dark green-blue solution.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test sample at different concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-10 minutes) in the dark.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.

  • Reaction Mixture: The reaction mixture typically contains the test compound at various concentrations, a source of Fe²⁺ (e.g., FeSO₄), EDTA, H₂O₂, and a detection molecule (e.g., salicylic acid or deoxyribose).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 10-60 minutes).

  • Stopping the Reaction: The reaction can be stopped by adding a substance like catalase to degrade the remaining H₂O₂.

  • Color Development: Reagents are added to develop a colored product from the reaction of the hydroxyl radicals with the detection molecule. For example, with salicylic acid, the hydroxylated product forms a colored complex that can be measured.

  • Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 510 nm for the salicylic acid method).

  • Calculation: A decrease in the absorbance of the sample compared to the control indicates hydroxyl radical scavenging activity.

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by systems like the PMS-NADH system.

  • Reaction Mixture: The reaction mixture contains the test sample, a source of superoxide radicals (e.g., a mixture of phenazine methosulfate (PMS) and NADH), and a detector dye like nitroblue tetrazolium (NBT).

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 5 minutes).

  • Measurement: The reduction of NBT by superoxide radicals forms a colored formazan product, and the absorbance is measured at a specific wavelength (e.g., 560 nm).

  • Calculation: The scavenging activity is determined by the reduction in the absorbance of the sample compared to the control.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are often generated from sodium nitroprusside.

  • Generation of Nitric Oxide: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.

  • Reaction: The test compound is incubated with the sodium nitroprusside solution.

  • Quantification of Nitrite: The amount of nitrite formed is quantified using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a colored azo dye.

  • Measurement: The absorbance of the colored solution is measured at approximately 546 nm.

  • Calculation: A decrease in the absorbance of the sample compared to the control indicates nitric oxide scavenging activity.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and related compounds are not only due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting in vitro antioxidant assays.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Test Compound (e.g., this compound) mix Mix Compound and Reagent prep_sample->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS) prep_reagent->mix incubate Incubate mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition / IC50 measure->calculate

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2/ARE Signaling Pathway

Extracts from Adhatoda vasica have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound-related compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-related Compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome targets for nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are ARE nrf2_nuc->are binds to antioxidant_genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of MAPK_Pathway ros Oxidative Stress (ROS) mapk_cascade MAPK Cascade (JNK, ERK, p38) ros->mapk_cascade activates This compound Vasicinone This compound->mapk_cascade inhibits apoptosis Apoptosis mapk_cascade->apoptosis leads to

References

Vasicinol as a Sucrase Inhibitor for Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicinol, a pyrroquinazoline alkaloid isolated from Adhatoda vasica, has demonstrated significant potential as a sucrase inhibitor, positioning it as a molecule of interest for metabolic research, particularly in the context of postprandial hyperglycemia and type 2 diabetes. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its inhibitory kinetics, detailed experimental protocols for its evaluation, and a discussion of its potential, though not yet directly elucidated, impact on key metabolic signaling pathways. The information presented herein is intended to equip researchers with the necessary details to design and execute further investigations into the therapeutic and research applications of this compound.

Introduction

Postprandial hyperglycemia, the spike in blood glucose levels following a meal, is a critical factor in the pathophysiology of type 2 diabetes and its associated cardiovascular complications.[1] One therapeutic strategy to manage this condition is the inhibition of intestinal α-glucosidases, such as sucrase-isomaltase, which are responsible for the final steps of carbohydrate digestion.[2] By delaying the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides, these inhibitors can effectively blunt the postprandial glycemic excursion.[3]

This compound, a natural compound derived from the leaves of Adhatoda vasica, has been identified as a potent and reversible inhibitor of sucrase.[4] This guide summarizes the quantitative data on its inhibitory activity, provides detailed methodologies for its study, and explores its potential role in modulating metabolic signaling pathways.

Quantitative Data on this compound's Sucrase Inhibitory Activity

The inhibitory efficacy of this compound against sucrase has been quantified in vitro. The following table summarizes the key kinetic parameters, demonstrating its potent and competitive nature of inhibition.

ParameterValueSource(s)
IC50 (Half-maximal inhibitory concentration) 250 µM[4]
Ki (Inhibition constant) 183 µM
Type of Inhibition Competitive, Reversible

Experimental Protocols

In Vitro Sucrase Inhibition Assay using Rat Intestinal Acetone Powder

This protocol describes a common method to assess the sucrase inhibitory activity of compounds like this compound.

Materials:

  • Rat intestinal acetone powder

  • This compound (or test compound)

  • Sucrose (substrate)

  • 0.1 M Phosphate buffer (pH 6.8)

  • Glucose oxidase kit

  • Spectrophotometer (500 nm)

  • Incubator (37°C)

Procedure:

  • Enzyme Preparation:

    • Homogenize 1g of rat intestinal acetone powder in 30 mL of 0.9% NaCl solution.

    • Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C.

    • The resulting supernatant is the crude enzyme solution containing sucrase.

  • Assay Reaction:

    • In a microplate well, add 10 µL of this compound solution (at various concentrations).

    • Add 20 µL of the crude enzyme solution.

    • Add 30 µL of 0.1 M phosphate buffer (pH 6.8).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 100 mM sucrose solution.

    • Incubate the reaction mixture at 37°C for 40 minutes.

  • Glucose Measurement:

    • Stop the reaction by boiling for 2 minutes.

    • Measure the amount of glucose produced using a glucose oxidase kit according to the manufacturer's instructions.

    • Read the absorbance at 500 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Oral Sucrose Tolerance Test (OSTT) in Rats (Hypothetical Protocol for this compound)

While no in vivo studies have been published specifically for isolated this compound, this protocol outlines a standard procedure that could be adapted to evaluate its effect on postprandial hyperglycemia. Studies on the crude extract of Adhatoda vasica have shown a reduction in blood glucose levels in diabetic patients, suggesting the potential for in vivo efficacy of its active constituents.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220g)

Materials:

  • This compound

  • Sucrose

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12-16 hours) with free access to water.

  • Grouping and Administration:

    • Divide the rats into groups (e.g., control, this compound-treated, positive control like acarbose).

    • Administer the vehicle to the control group, this compound (at various doses) to the test groups, and acarbose to the positive control group via oral gavage.

  • Sucrose Loading and Blood Glucose Monitoring:

    • 30 minutes after the administration of the test compounds, administer a sucrose solution (e.g., 2 g/kg body weight) orally to all rats.

    • Measure blood glucose levels from the tail vein at 0 (just before sucrose loading), 30, 60, 90, and 120 minutes after sucrose loading using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the area under the curve (AUC) for the glucose response to assess the overall glycemic impact.

    • Statistically compare the results between the groups.

Signaling Pathways and Experimental Workflows

The inhibition of sucrase by this compound is expected to have downstream effects on various metabolic signaling pathways. While direct experimental evidence for this compound's impact on these pathways is currently lacking, we can hypothesize its potential involvement based on the known consequences of reduced glucose absorption.

Experimental Workflow for In Vitro Sucrase Inhibition Assay

The following diagram illustrates the key steps in the in vitro evaluation of this compound's sucrase inhibitory activity.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Enzyme Solution (from Rat Intestine) Mix Mix Enzyme, Inhibitor & Buffer Enzyme->Mix Substrate Substrate Solution (Sucrose) AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Inhibitor Solution (this compound) Inhibitor->Mix Incubate1 Pre-incubate (37°C, 10 min) Mix->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate (37°C, 40 min) AddSubstrate->Incubate2 Stop Stop Reaction (Boiling) Incubate2->Stop Measure Measure Glucose (Glucose Oxidase Assay) Stop->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Workflow for in vitro sucrase inhibition assay.
Hypothetical Signaling Pathway: Impact of Sucrase Inhibition on Insulin Signaling

By reducing the rate of glucose absorption from the intestine, this compound could indirectly modulate the insulin signaling pathway. A lower and slower rise in postprandial blood glucose would lead to a more regulated insulin release from the pancreas, potentially improving insulin sensitivity over time.

insulin_pathway cluster_intestine Intestinal Lumen cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) cluster_target Target Cells (e.g., Muscle, Adipose) Sucrose Dietary Sucrose Sucrase Sucrase Sucrose->Sucrase Digestion Glucose Glucose Sucrase->Glucose BloodGlucose Blood Glucose Glucose->BloodGlucose Absorption This compound This compound This compound->Sucrase Inhibition Insulin Insulin Secretion BloodGlucose->Insulin Stimulates InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds to GLUT4 GLUT4 Translocation InsulinReceptor->GLUT4 Activates Signaling Cascade GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Hypothetical impact of this compound on insulin signaling.
Hypothetical Signaling Pathway: Potential Link to AMPK Activation

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. While there is no direct evidence, it is plausible that long-term reduction in glucose spikes by a sucrase inhibitor like this compound could contribute to a cellular metabolic environment that favors AMPK activation, promoting glucose uptake and utilization in peripheral tissues.

ampk_pathway cluster_inhibition Intestinal Level cluster_cellular Peripheral Tissues (e.g., Muscle) This compound This compound SucraseInhibition Sucrase Inhibition This compound->SucraseInhibition ReducedGlucose Reduced Glucose Absorption SucraseInhibition->ReducedGlucose LowerGlucose Lower Postprandial Glucose Spikes ReducedGlucose->LowerGlucose leads to EnergyState Altered Cellular Energy State (e.g., ↑ AMP/ATP ratio) LowerGlucose->EnergyState contributes to AMPK AMPK Activation EnergyState->AMPK Activates GlucoseUptake Increased Glucose Uptake & Oxidation AMPK->GlucoseUptake FattyAcid Increased Fatty Acid Oxidation AMPK->FattyAcid

Hypothetical link between sucrase inhibition and AMPK activation.

Conclusion and Future Directions

This compound presents a compelling case as a natural sucrase inhibitor for metabolic research. Its well-characterized in vitro inhibitory kinetics provide a solid foundation for further investigation. However, a critical gap exists in the literature regarding its in vivo efficacy as an isolated compound. Future research should prioritize conducting oral sucrose tolerance tests and other relevant in vivo studies using purified this compound to definitively establish its effect on postprandial hyperglycemia.

Furthermore, elucidating the direct impact of this compound on key metabolic signaling pathways, such as insulin and AMPK signaling, will be crucial for a comprehensive understanding of its mechanism of action. Such studies will not only validate the hypothetical pathways presented in this guide but also potentially uncover novel therapeutic targets and applications for this compound in the management of metabolic disorders. The detailed protocols and compiled data herein serve as a valuable resource for researchers embarking on these important investigations.

References

The Historical Use of Vasicinol in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicinol, a quinazoline alkaloid found in Justicia adhatoda (L.) Nees (formerly Adhatoda vasica), has been a component of traditional medical systems, particularly Ayurveda and Unani, for centuries. While often overshadowed by its more abundant analogue, vasicine, this compound contributes to the therapeutic efficacy of J. adhatoda preparations, which are primarily renowned for their application in respiratory disorders. This technical guide provides an in-depth analysis of the historical and traditional uses of this compound, supported by available quantitative data, experimental protocols for alkaloid extraction, and an exploration of the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further scientific investigation into this promising natural compound.

Introduction

Justicia adhatoda, commonly known as Malabar nut or Vasaka, has a long and well-documented history of use in traditional medicine across Southeast Asia.[1][2] The leaves, roots, and flowers of the plant are utilized in various preparations to treat a wide range of ailments, most notably respiratory conditions such as asthma, bronchitis, and cough.[3][4] The therapeutic effects of J. adhatoda are attributed to its rich phytochemical composition, particularly the presence of quinazoline alkaloids. The primary alkaloids include vasicine, vasicinone, and this compound.[5] While vasicine is the most abundant and extensively studied of these compounds, this compound is also believed to contribute to the plant's medicinal properties. This guide focuses specifically on the traditional use of this compound, providing a technical overview for scientific and research applications.

Traditional and Ethnomedicinal Uses

The traditional use of this compound is intrinsically linked to the use of the whole plant or its extracts. Traditional preparations were not designed to isolate individual compounds; rather, they relied on the synergistic effects of the plant's various constituents.

Respiratory Ailments

The most prominent traditional use of J. adhatoda, and by extension this compound, is in the treatment of respiratory disorders.

  • Asthma and Bronchitis: Decoctions and juices of the leaves are traditionally used to relieve bronchial inflammation and act as a bronchodilator.

  • Cough and Cold: The expectorant properties of the plant are utilized to loosen phlegm and ease coughs.

Other Traditional Applications

Beyond respiratory conditions, traditional medicine has employed J. adhatoda for a variety of other ailments:

  • Tuberculosis: The plant has been used in the management of tuberculosis.

  • Fever: Traditional healers have used preparations of the plant to reduce fever.

  • Bleeding Disorders: It has been used to control internal and external bleeding.

  • Inflammation: The anti-inflammatory properties of the plant have been utilized for various inflammatory conditions.

  • Skin Diseases: Topical applications of the leaves have been used for skin ailments.

Quantitative Data

Quantitative analysis of the alkaloid content in Justicia adhatoda has primarily focused on vasicine and vasicinone. Data for this compound is less common, as it is considered a minor alkaloid. The available data for the major alkaloids provides context for the potential concentration of this compound in traditional preparations.

Plant PartAlkaloidConcentration (% w/w of dry plant material)Reference
LeavesVasicine0.7332%
LeavesVasicinone0.0436%
LeavesVasicine1.14 ± 0.01 g/100 g
in vitro LeavesVasicinone6.402 ± 0.010%
in vivo LeavesVasicinone2.412 ± 0.139%

Experimental Protocols

The following protocols are for the extraction and isolation of alkaloids from Justicia adhatoda. While these methods have been primarily optimized for vasicine, they can be adapted for the isolation of this compound due to their structural similarities. Further purification steps, such as preparative chromatography, would be necessary to isolate pure this compound.

General Alkaloid Extraction from J. adhatoda Leaves

This protocol outlines a common acid-base extraction method for enriching the alkaloid fraction from the plant material.

Materials:

  • Dried and powdered leaves of Justicia adhatoda

  • Hexane

  • Methanol

  • 0.3% Acetic acid solution

  • Chloroform

  • Aqueous ammonia solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Macerate the powdered leaves in hexane at room temperature overnight to remove fats and waxes. Filter the mixture and discard the hexane extract.

  • Extraction: Extract the defatted plant material with methanol using a hot percolation apparatus (e.g., Soxhlet) for 6 hours at the reflux temperature of methanol.

  • Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid-Base Extraction: a. Wash the crude residue with n-hexane to remove any remaining non-polar impurities. b. Dissolve the residue in a 0.3% acetic acid solution. This will protonate the alkaloids, making them soluble in the aqueous acidic solution. c. Extract the acidic solution with chloroform to remove non-alkaloidal components. Discard the chloroform layer. d. Basify the aqueous layer with an aqueous ammonia solution to a pH of 9. This will deprotonate the alkaloids, making them soluble in organic solvents. e. Extract the basified aqueous solution with chloroform (3 x 100 mL). The alkaloids will partition into the chloroform layer. f. Combine the chloroform extracts and wash them with distilled water. g. Dry the chloroform extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a semi-solid alkaloid-rich fraction.

Column Chromatography for Alkaloid Separation

Further separation of the individual alkaloids can be achieved using column chromatography.

Materials:

  • Alkaloid-rich fraction from the previous extraction

  • Silica gel (60-120 mesh)

  • Chloroform

  • Methanol

  • Glass column

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the alkaloid-rich fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A typical gradient could be from 100:0 to 70:30 (chloroform:methanol).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

  • Pooling and Concentration: Combine the fractions containing the desired alkaloid (this compound) and concentrate them to obtain the purified compound. Vasicinone typically elutes first, followed by vasicine. This compound, being more polar than vasicine, would be expected to elute with a higher concentration of methanol.

Signaling Pathways and Mechanism of Action

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, studies on the structurally similar alkaloids, vasicine and vasicinone, provide valuable insights into the potential mechanisms of action. The anti-inflammatory and bronchodilator effects of J. adhatoda extracts are likely mediated through the modulation of key inflammatory and smooth muscle relaxation pathways.

Anti-Inflammatory Pathways

The anti-inflammatory properties of J. adhatoda are attributed to its ability to suppress the production of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates This compound This compound (Proposed) This compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

PI3K/Akt Signaling Pathway

Studies on vasicine have shown its involvement in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This pathway may also be relevant to the therapeutic effects of this compound.

PI3K_Akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (Proposed) This compound->PI3K modulates

References

Quercetin: A Bioactive Flavonoid for Advanced Respiratory Health Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quercetin, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and immunomodulatory properties. Extensive preclinical and emerging clinical evidence supports its therapeutic potential in a range of respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, acute lung injury (ALI), and pulmonary fibrosis. This technical guide provides an in-depth overview of the mechanisms of action of quercetin in respiratory health, supported by a compilation of quantitative data from key studies and detailed experimental protocols. Furthermore, this guide presents visualizations of the core signaling pathways modulated by quercetin, offering a valuable resource for researchers and professionals in the field of respiratory drug development.

Introduction

Respiratory diseases represent a significant global health burden, necessitating the development of novel and effective therapeutic strategies. Chronic inflammation, oxidative stress, and aberrant immune responses are central to the pathophysiology of many of these conditions. Bioactive compounds of natural origin offer a promising avenue for drug discovery, with quercetin emerging as a particularly compelling candidate. This polyphenolic compound has been shown to modulate key signaling pathways implicated in respiratory disease pathogenesis, thereby mitigating inflammation, reducing oxidative damage, and protecting against cellular injury. This guide aims to provide a comprehensive technical overview of the current state of research on quercetin for respiratory health, focusing on its molecular mechanisms, experimental validation, and potential for therapeutic application.

Mechanism of Action: Modulation of Key Signaling Pathways

Quercetin exerts its beneficial effects on respiratory health through the modulation of several critical intracellular signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is a hallmark of many respiratory diseases. Quercetin has been demonstrated to effectively inhibit this pathway at multiple levels. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or cigarette smoke, quercetin can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][2][3][4]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli LPS LPS Cigarette_Smoke Cigarette_Smoke IKK IKK Complex Cigarette_Smoke->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NF_kappa_B NF-κB (p50/p65) IkappaB->NF_kappa_B Inhibits Nucleus Nucleus NF_kappa_B->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Quercetin Quercetin Quercetin->NF_kappa_B Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway by Quercetin.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress, or intervention with compounds like quercetin, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).[5]

Nrf2_Pathway cluster_stimulus Cellular Stress Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Quercetin Quercetin Quercetin->Keap1 Inhibits Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, GPx) ARE->Antioxidant_Genes

Activation of the Nrf2 Antioxidant Pathway by Quercetin.
Modulation of the TGF-β/SMAD Signaling Pathway in Pulmonary Fibrosis

In the context of pulmonary fibrosis, the Transforming Growth Factor-beta (TGF-β) signaling pathway plays a central role in the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM). Quercetin has been shown to interfere with this pathway. It can inhibit the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes like collagen and α-smooth muscle actin (α-SMA).

TGF_beta_Pathway TGF_beta_R TGF-β Receptor p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Pro_fibrotic_Genes Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Pro_fibrotic_Genes Quercetin Quercetin

Modulation of the TGF-β/SMAD Pathway by Quercetin.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of quercetin observed in various experimental models of respiratory disease.

Table 1: Effects of Quercetin on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)

ModelTreatmentIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)Reference
LPS-induced ALI (mice)Control150 ± 12250 ± 20300 ± 25
LPS450 ± 35700 ± 50800 ± 60
LPS + Quercetin (50 mg/kg)200 ± 18350 ± 30400 ± 35
Cigarette Smoke-induced COPD (mice)Control50 ± 580 ± 7100 ± 10
Cigarette Smoke180 ± 15250 ± 22320 ± 28
Cigarette Smoke + Quercetin (10 mg/kg)90 ± 8130 ± 11160 ± 15
Bleomycin-induced Pulmonary Fibrosis (rats)Control30 ± 460 ± 580 ± 7
Bleomycin120 ± 10200 ± 18250 ± 21
Bleomycin + Quercetin (100 mg/kg)50 ± 690 ± 8110 ± 10

Table 2: Effects of Quercetin on Oxidative Stress Markers in Lung Tissue

ModelTreatmentMalondialdehyde (MDA, nmol/mg protein)Superoxide Dismutase (SOD, U/mg protein)Glutathione (GSH, µmol/g tissue)Reference
LPS-induced ALI (mice)Control1.2 ± 0.1150 ± 125.5 ± 0.4
LPS3.5 ± 0.380 ± 72.8 ± 0.2
LPS + Quercetin (50 mg/kg)1.8 ± 0.15120 ± 104.5 ± 0.3
Cigarette Smoke-induced COPD (mice)Control0.8 ± 0.07200 ± 158.2 ± 0.6
Cigarette Smoke2.5 ± 0.2110 ± 94.1 ± 0.3
Cigarette Smoke + Quercetin (10 mg/kg)1.2 ± 0.1170 ± 136.8 ± 0.5

Table 3: Effects of Quercetin in a Pilot Clinical Trial in COPD Patients

ParameterPlacebo (change from baseline)Quercetin (2000 mg/day) (change from baseline)p-valueReference
BALF IL-8 (pg/mL)+10.5 ± 5.2-25.8 ± 8.1<0.05
BALF IL-1β (pg/mL)+2.1 ± 1.0-5.3 ± 1.5<0.05
BALF 8-isoprostane (pg/mL)+8.2 ± 3.5-15.1 ± 4.2<0.05
Serum SP-D (ng/mL)+5.6 ± 2.1-12.4 ± 3.8<0.05

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for future research.

In Vivo Model: Cigarette Smoke-Induced COPD in Mice

Cigarette_Smoke_Protocol Acclimatization Acclimatization: 1 week under standard laboratory conditions Grouping Grouping (n=8-10/group): 1. Control (Vehicle) 2. Cigarette Smoke (CS) + Vehicle 3. CS + Quercetin (10 mg/kg) Quercetin_Admin Quercetin Administration: Oral gavage daily, 1 hour before CS exposure CS_Exposure Cigarette Smoke Exposure: Whole-body exposure to smoke from 12 cigarettes/day for 60 consecutive days Euthanasia Euthanasia & Sample Collection: 24 hours after the last CS exposure Analysis Analysis: - Bronchoalveolar Lavage Fluid (BALF) for cell count and cytokine analysis (ELISA) - Lung tissue for histology (H&E staining), oxidative stress markers (MDA, SOD assays), and Western blot for protein expression (NF-κB, Nrf2)

Workflow for Cigarette Smoke-Induced COPD Model in Mice.

Protocol Details:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used. They are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping and Treatment: Mice are randomly divided into three groups: a control group receiving the vehicle (e.g., 0.5% carboxymethylcellulose), a cigarette smoke (CS) group receiving the vehicle, and a CS + quercetin group receiving quercetin (10 mg/kg body weight) suspended in the vehicle. Quercetin or vehicle is administered daily by oral gavage.

  • Cigarette Smoke Exposure: The CS and CS + quercetin groups are exposed to whole-body cigarette smoke from 12 commercial filtered cigarettes per day for 60 consecutive days in a specially designed exposure chamber.

  • Sample Collection: 24 hours after the final exposure, mice are euthanized. Blood is collected via cardiac puncture. The lungs are lavaged to collect bronchoalveolar lavage fluid (BALF). Lung tissues are then harvested for histological, biochemical, and molecular analyses.

  • Analysis:

    • BALF: Total and differential cell counts are performed. Cytokine levels (e.g., IL-1β, IL-6, TNF-α) are quantified using ELISA kits.

    • Lung Tissue: One lobe is fixed in 10% formalin for histological examination (H&E and Masson's trichrome staining). The remaining tissue is homogenized for the measurement of oxidative stress markers (MDA, SOD, GSH) and for Western blot analysis of proteins in the NF-κB and Nrf2 pathways.

In Vitro Model: LPS-Induced Inflammation in A549 Human Lung Epithelial Cells

LPS_in_vitro_Protocol Seeding Seeding: Plate cells in 6-well or 96-well plates and allow to adhere for 24 hours Pre-treatment Pre-treatment: Treat cells with varying concentrations of Quercetin (e.g., 10, 20, 50 µM) for 2 hours LPS_Stimulation LPS Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to the media and incubate for 24 hours Sample_Collection Sample Collection: Collect cell culture supernatant and cell lysates Analysis Analysis: - Supernatant: Cytokine levels (ELISA for IL-6, IL-8) - Cell Lysates: Western blot for NF-κB and Nrf2 pathway proteins, RT-qPCR for gene expression

Workflow for LPS-Induced Inflammation in A549 Cells.

Protocol Details:

  • Cell Culture: A549 cells, a human alveolar basal epithelial cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of quercetin (e.g., 10, 20, 50 µM) for 2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection and Analysis:

    • Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity of quercetin.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatant are measured by ELISA.

    • Western Blot Analysis: Cell lysates are prepared, and the expression and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, IκBα) and Nrf2 (e.g., Nrf2, HO-1) pathways are determined by Western blotting.

    • RT-qPCR: RNA is extracted from the cells, and the mRNA expression of target genes is quantified by real-time quantitative polymerase chain reaction (RT-qPCR).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of quercetin as a therapeutic agent for a variety of respiratory diseases. Its multifaceted mechanism of action, targeting key pathways of inflammation and oxidative stress, makes it a promising candidate for further drug development. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to build upon the existing knowledge.

Future research should focus on several key areas. Larger, well-controlled clinical trials are needed to definitively establish the efficacy and optimal dosage of quercetin in patients with respiratory diseases such as COPD and asthma. Further investigation into the bioavailability of quercetin and the development of novel delivery systems could enhance its therapeutic potential. Additionally, exploring the synergistic effects of quercetin with existing respiratory medications may lead to more effective combination therapies. A deeper understanding of the intricate molecular interactions of quercetin within the complex cellular environment of the lungs will be crucial for translating the promising preclinical findings into tangible clinical benefits.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Vasicinol, a pyrroloquinazoline alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

This compound, also known as 6-Hydroxypeganine, is a naturally occurring alkaloid primarily isolated from plants such as Adhatoda vasica (also known as Justicia adhatoda) and Peganum harmala.[1][2][3] It is structurally related to the more abundant alkaloid, vasicine.[4][5] The absolute stereochemistry of (+)-Vasicinol has been determined to have the 3S-configuration.

Chemical Structure:

  • IUPAC Name: (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Canonical SMILES: C1CN2CC3=C(C=CC(=C3)O)N=C2C1O

  • InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N

The structure of this compound is characterized by a tetracyclic pyrrolo[2,1-b]quinazoline core, with hydroxyl groups at the C3 and C7 positions.

Physicochemical Properties

This compound is typically a powder and is soluble in a range of organic solvents. A summary of its key chemical and physical properties is provided below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number 5081-51-6
Molecular Weight 204.22 g/mol
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
logP (Computed) 0.608
Topological Polar Surface Area (TPSA) 52.57 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 0

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for this compound

TechniqueData SummaryCitation(s)
Mass Spectrometry (MS) Purity and molecular weight are confirmed by MS analysis. It is a known metabolite of Vasicine.
Nuclear Magnetic Resonance (NMR) The structure was elucidated on the basis of NMR analysis. ¹H-NMR and ¹³C-NMR data are used to confirm the pyrroloquinazoline scaffold and the position of substituents.
Infrared (IR) Spectroscopy IR spectra would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=N, and C-O functional groups, similar to related alkaloids.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated several biological activities, making it a compound of interest for further pharmacological investigation. It is a known metabolite of vasicine, which itself has a wide range of reported effects.

Table 3: Reported Biological Activities and Quantitative Data for this compound

ActivityTarget/AssayIC₅₀ / Kᵢ ValueNotesCitation(s)
Sucrase Inhibition Rat intestinal sucrase250 µM (IC₅₀)Reversible and competitive inhibitor. Suggests potential for treating metabolic disorders.
Sucrase Inhibition Rat intestinal sucrase183 µM (Kᵢ)Kinetic data revealed a competitive inhibition mechanism.
Angiotensin-converting Enzyme (ACE) Inhibition ACE6.45 mM (IC₅₀)Suggests potential antihypertensive properties.
Antifertility Effects Dysdercus koenigii and Tribolium castaneumNot specifiedCauses blocking of oocytes in the oviduct.

The inhibitory actions of this compound on key enzymes like sucrase and ACE suggest its potential as a lead compound for developing treatments for metabolic disorders and hypertension.

Vasicinol_Biological_Targets This compound This compound sucrase Sucrase (Intestinal α-glucosidase) This compound->sucrase Inhibits (IC₅₀ = 250 µM) ace Angiotensin-Converting Enzyme (ACE) This compound->ace Inhibits (IC₅₀ = 6.45 mM) oocytes Insect Oocytes This compound->oocytes Blocks metabolic_disorder Potential Treatment for Metabolic Disorders sucrase->metabolic_disorder leads to hypertension Potential Treatment for Hypertension ace->hypertension leads to antifertility Antifertility Effect (Insecticidal) oocytes->antifertility leads to

Caption: Biological targets and potential therapeutic outcomes of this compound.

Experimental Protocols

Isolation of this compound from Adhatoda vasica

This compound is typically isolated from the leaves of Adhatoda vasica using an enzyme assay-guided fractionation approach.

Methodology:

  • Extraction: The dried leaves of A. vasica are subjected to extraction with a polar solvent, typically methanol.

  • Fractionation: The crude methanolic extract is fractionated. This process is guided by testing the sucrase inhibitory activity of each fraction to identify the most active ones.

  • Chromatography: The active fraction is subjected to further purification using column chromatography techniques (e.g., over silica gel) to isolate the pure compounds.

  • Structure Elucidation: The chemical structure of the isolated this compound is then confirmed using standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vasicinol_Isolation_Workflow start Start: Dried Adhatoda vasica Leaves extraction 1. Methanolic Extraction start->extraction fractionation 2. Assay-Guided Fractionation (Sucrase Inhibition Assay) extraction->fractionation active_fraction Active Fraction Identified fractionation->active_fraction chromatography 3. Column Chromatography (e.g., Silica Gel) active_fraction->chromatography elucidation 4. Structure Elucidation (MS, NMR) chromatography->elucidation end End: Pure this compound elucidation->end

Caption: General workflow for the isolation of this compound from Adhatoda vasica.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory potential of this compound was evaluated using an Ultra-Performance Liquid Chromatography (UPLC)-Diode Array Detector (DAD) based bio-screening assay.

Methodology:

  • Assay Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the enzymatic action of ACE. An inhibitor will reduce the amount of hippuric acid formed.

  • Incubation: A mixture containing ACE enzyme, the substrate (HHL), and the test compound (this compound) in a suitable buffer is incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid like HCl.

  • Quantification: The reaction mixture is analyzed by UPLC-DAD to separate and quantify the amount of hippuric acid produced.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the ACE activity (IC₅₀ value) is determined by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a pyrroloquinazoline alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its inhibitory effects on sucrase and ACE highlight its potential for development as a therapeutic agent for metabolic diseases and hypertension. The established protocols for its isolation and bioactivity screening provide a solid foundation for further research and development efforts by scientists and drug development professionals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Potential Fetal Hemoglobin (HbF) Inducers for Hemoglobinopathies

This technical guide provides a comprehensive overview of the current landscape of fetal hemoglobin (HbF) inducers as a therapeutic strategy for β-hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia. The induction of HbF can ameliorate the clinical severity of these genetic disorders.[1][2] In SCD, HbF inhibits the polymerization of sickle hemoglobin (HbS), and in β-thalassemia, it can compensate for the reduced or absent production of adult hemoglobin (HbA), thereby decreasing the imbalance between α- and non-α-globin chains.[2][3][4] This document details the various classes of HbF-inducing agents, their mechanisms of action, relevant quantitative data, key experimental protocols, and the signaling pathways involved.

Classes of Pharmacological HbF Inducers

A diverse range of pharmacological agents that induce HbF expression through various molecular and cell signaling mechanisms have been identified. These compounds are often repurposed or repositioned drugs, which facilitates their transition from laboratory research to clinical application.

Hydroxyurea (HU)

Hydroxyurea is the first FDA-approved drug for the treatment of sickle cell disease. Its primary mechanism of action involves the upregulation of γ-globin gene expression in erythroid cells. While clinically effective, its exact mechanism remains incompletely understood, though it is known to act as a nitric oxide (NO) donor and activate p38 MAPK and cGMP signaling pathways.

Epigenetic Modifiers

Epigenetic regulation plays a crucial role in silencing the γ-globin genes after birth. Consequently, drugs that target these epigenetic mechanisms are a major focus of research.

Histone Deacetylase (HDAC) Inhibitors: HDACs are involved in the epigenetic silencing of γ-globin genes. Inhibitors like butyrate and its derivatives (e.g., sodium phenylbutyrate, arginine butyrate) have been shown to increase γ-globin gene transcription. Vorinostat, a pan-HDAC inhibitor, has also been identified as a potent inducer of γ-globin and is being explored as a potential therapy for both β-thalassemia and SCD. Recently, novel cereblon-based molecules have been developed to induce targeted degradation of HDAC1 and HDAC2, showing promising results in inducing γ-globin expression at concentrations significantly lower than HU.

DNA Methyltransferase (DNMT) Inhibitors: Demethylating agents like 5-azacytidine and decitabine were among the first compounds shown to induce HbF. They are potent HbF inducers, but their use is often limited by concerns over potential carcinogenic effects.

Histone Methyltransferase (HMT) Inhibitors: The EHMT1/2 inhibitor UNC0638 has demonstrated strong HbF-inducing activity in erythroid cell cultures, showing a synergistic effect when combined with pomalidomide or decitabine.

Immunomodulatory Drugs (IMiDs)

Thalidomide and its more potent, less toxic derivative, pomalidomide, are effective HbF inducers. Pomalidomide, in particular, has been shown to increase HbF levels in both in vitro models and in a humanized mouse model of SCD without causing myelosuppression.

Newer and Investigational Agents

FTX-6058: This is a potent and orally active purine-based HbF inducer. Early clinical trial data showed a dose-dependent increase in γ-globin mRNA levels and F-reticulocytes.

NRF2 Activators: The NRF2/antioxidant response element (ARE) signaling pathway has been identified as a novel target for HbF induction. Activators of this pathway, such as tert-butylhydroquinone (tBHQ), have been shown to increase γ-globin mRNA.

PTEN and EZH Inhibitors: A CRISPR knockout screen identified PTEN and EZH as novel repressors of γ-globin. Small-molecule inhibitors of these targets were shown to significantly induce HbF in primary erythroid cells from healthy donors and β-thalassemia patients.

Quantitative Data on HbF Induction

The following tables summarize the quantitative effects of various HbF inducers from in vitro and in vivo studies.

Table 1: In Vitro and Preclinical Data for Select HbF Inducers

Compound/DrugModel SystemKey ResultsCitation(s)
Hydroxyurea (HU) β-thalassemia patients2- to 9-fold increase in γ-mRNA.
Vorinostat Human erythroid cellsDownregulates α-globin, induces γ-globin.
UNC0638 Erythroid precursors (β⁰-thalassemia/HbE)25.5 ± 4.2% increase in HbF above baseline.
Pomalidomide Humanized SCD mouse modelIncreased HbF production without myelosuppression.
FTX-6058 (20 mg dose) Healthy volunteers (Phase I)Mean 5.6-fold increase in γ-globin mRNA by day 14.
FTX-6058 (30 mg dose) Healthy volunteers (Phase I)Mean 6.2-fold increase in γ-globin mRNA by day 14.
PTEN Inhibitor (bpV) CD34+ cells (HbE/β-thalassemia)7.5% induction of HbF.
EZH Inhibitor (Taze) CD34+ cells (HbE/β-thalassemia)22% induction of HbF.
ARP-49 (500 nM) HUDEP-2 cells2.6-fold higher HBG1/2 expression than HU.
Compound 1 (A. vasica) K562 cells15.76-fold increase in F-cells (91.37% positive).
Compound 2 (A. vasica) K562 cells9.95-fold increase in F-cells (83.65% positive).

Table 2: Clinical Trial Data for Select HbF Inducers

Compound/DrugPatient PopulationKey ResultsCitation(s)
Hydroxyurea β-thalassemiaElevations in HbF level from baseline ranged from 1% to 90%, averaging 20%.
Arginine Butyrate β-thalassemia & SCDIncreased HbF levels.
Decitabine β-thalassemia intermediaIncreased total hemoglobin from 78.8 to 90.4 g/L; increased absolute HbF from 36.4 to 42.9 g/L.

Key Signaling Pathways in HbF Induction

The induction of γ-globin expression is mediated by a complex network of signaling pathways. Several HbF inducers converge on these pathways to exert their effects. The main signaling pathways include the Janus kinase/Signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways, which can be triggered by erythropoietin (EPO).

p38 MAPK Pathway

The p38 MAPK pathway is a crucial stress-activated pathway involved in γ-globin regulation. A number of HbF inducers, including hydroxyurea and various HDAC inhibitors like butyrate, activate this pathway, leading to increased γ-globin expression. Conversely, the ERK MAPK pathway often acts as a negative regulator.

p38_MAPK_Pathway p38 MAPK Pathway in HbF Induction cluster_inducers HbF Inducers cluster_pathway Signaling Cascade cluster_target Target Gene HU Hydroxyurea ROS Reactive Oxygen Species (ROS) HU->ROS Butyrate Butyrate & other HDAC Inhibitors Butyrate->ROS p38_MAPK p38 MAPK (Phosphorylation) ROS->p38_MAPK Activates gamma_globin γ-globin Gene Expression p38_MAPK->gamma_globin Induces

Caption: The p38 MAPK pathway is activated by HbF inducers, leading to increased γ-globin expression.

Nitric Oxide (NO) / cGMP Pathway

Hydroxyurea is metabolized to nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This signaling cascade can activate transcription factors like c-Fos and c-Jun, which in turn regulate γ-globin expression.

NO_cGMP_Pathway NO/cGMP Pathway in HbF Induction HU Hydroxyurea NO Nitric Oxide (NO) HU->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces TFs Transcription Factors (e.g., c-Fos, c-Jun, Sp1) cGMP->TFs Activates gamma_globin γ-globin Gene Expression TFs->gamma_globin Induces PI3K_AKT_Pathway PI3K/AKT Pathway in HbF Induction PTENi PTEN Inhibitor (e.g., bpV) PTEN PTEN PTENi->PTEN Inhibits PI3K PI3K PTEN->PI3K Inhibits AKT AKT (Phosphorylation) PI3K->AKT Activates gamma_globin γ-globin Gene Expression AKT->gamma_globin Induces EPO_R EPO Receptor EPO_R->PI3K Activates Experimental_Workflow General Workflow for HbF Inducer Discovery cluster_invitro In Vitro Validation cluster_invivo In Vivo / Preclinical cluster_clinical Clinical Trials Screen 1. High-Throughput Screen (e.g., K562 Reporter Assay) Hit_ID 2. Hit Identification & Validation (K562 / HUDEP-2 cells) Screen->Hit_ID Primary_Test 3. Testing in Primary Cells (CD34+ ErPCs from Donors & Patients) Hit_ID->Primary_Test Animal_Model 4. Animal Model Testing (e.g., SCD Mouse) Primary_Test->Animal_Model Tox 5. Toxicology & Pharmacokinetics Animal_Model->Tox Clinical 6. Human Clinical Trials (Phase I, II, III) Tox->Clinical

References

Quercetin: A Natural Angiotensin-Converting Enzyme Inhibitor for Renovascular Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of quercetin, a flavonoid with demonstrated angiotensin-converting enzyme (ACE) inhibitory properties. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural compounds for the management of hypertension and cardiovascular diseases. This document synthesizes quantitative data from in vitro and in vivo studies, details experimental methodologies, and illustrates key signaling pathways and workflows.

Introduction: The Potential of Natural ACE Inhibitors

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase within this cascade.[1][2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II elevates blood pressure by increasing peripheral resistance, heart rate, and cardiac output.[3] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension.[3] While synthetic ACE inhibitors are widely used, they can be associated with side effects such as a dry cough and skin rashes. This has spurred research into natural ACE inhibitors, which are considered to be milder and safer alternatives.

Flavonoids, a class of polyphenolic compounds found in many plants, have emerged as promising natural ACE inhibitors. Among these, quercetin has been extensively studied for its antihypertensive effects.

Quantitative Data on ACE Inhibitory Activity

The ACE inhibitory potential of quercetin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings for comparative analysis.

Table 1: In Vitro ACE Inhibitory Activity of Quercetin and Related Flavonoids
CompoundIC50 (µM)Assay MethodReference
Quercetin 43Fluorimetric
Luteolin23Fluorimetric
Rutin64Fluorimetric
Kaempferol178Fluorimetric
Apigenin K196Fluorimetric
Rhoifolin183Fluorimetric
Quercetin-3-glucuronic acid 27Fluorimetric
Quercetin (rhACE2) 4.48Fluorimetric

IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity. rhACE2: recombinant human Angiotensin-Converting Enzyme 2.

Table 2: In Vivo Antihypertensive Effects of Quercetin in Spontaneously Hypertensive Rats (SHR)
ParameterDosageDurationResultReference
Systolic Blood Pressure10 mg/kg/day (oral)5 weeks-18% reduction
Diastolic Blood Pressure10 mg/kg/day (oral)5 weeks-23% reduction
Mean Arterial Blood Pressure10 mg/kg/day (oral)5 weeks-21% reduction
Heart Rate10 mg/kg/day (oral)5 weeks-12% reduction
Blood Pressure10, 30, and 60 mg/L in drinking water7 weeksSignificant decrease with medium and high doses

Experimental Protocols

This section details the methodologies employed in the key experiments cited, providing a framework for the replication and extension of these studies.

In Vitro ACE Inhibition Assay (Fluorimetric Method)

This protocol is a generalized procedure based on commonly used fluorimetric assays for determining ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) or o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Test compound (e.g., Quercetin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 150 mM Tris-HCl buffer with 1.125 M NaCl, pH 8.3)

  • o-phthaldialdehyde (OPA) for HHL substrate

  • 96-well microplates

  • Microplate fluorimeter

Procedure:

  • Prepare a working solution of ACE in the assay buffer.

  • In a 96-well microplate, add the test compound at various concentrations.

  • Add the ACE solution to each well containing the test compound and incubate.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.3 M NaOH for HHL).

  • If using HHL, add OPA to develop fluorescence.

  • Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 430-500 nm.

  • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical in vivo study to assess the antihypertensive effects of a natural compound.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.

  • Normotensive Wistar-Kyoto (WKY) rats serve as the control group.

Procedure:

  • Acclimatize the animals to laboratory conditions for at least one week.

  • Divide the SHR into a control group (receiving vehicle) and a treatment group (receiving the test compound, e.g., quercetin, orally at a specified dose).

  • Administer the treatment daily for a predetermined period (e.g., 5 weeks).

  • Monitor systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.

  • At the end of the treatment period, perform direct blood pressure measurements in conscious rats via cannulation of the carotid artery for more accurate readings of systolic, diastolic, and mean arterial pressure.

  • Collect blood and tissue samples (e.g., heart, kidneys) for biochemical and histological analysis.

  • Analyze plasma for markers of oxidative stress (e.g., malondialdehyde) and kidney function.

  • Assess cardiac and renal hypertrophy by measuring organ weight indices.

Signaling Pathways and Mechanisms of Action

Quercetin exerts its antihypertensive effects through multiple mechanisms, primarily by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the RAAS and the inhibitory action of quercetin.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE Quercetin Quercetin Quercetin->ACE inhibits Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure

Caption: Quercetin inhibits ACE, preventing the conversion of Angiotensin I to Angiotensin II.

Molecular docking studies have shown that flavonoids like quercetin can interact with the active site of ACE. These interactions may involve the polar groups of the flavonoids.

Interaction with ACE2

Recent studies suggest that quercetin can also interact with ACE2, an enzyme that counter-regulates the RAAS by converting angiotensin II to the vasodilator angiotensin (1-7). Surface Plasmon Resonance (SPR) spectrometry has demonstrated a significant binding affinity between quercetin and ACE2, suggesting another potential mechanism for its blood pressure-lowering effects.

Other Potential Mechanisms

Quercetin's antihypertensive effects may also be attributed to its antioxidant properties, which can reduce oxidative stress, a contributing factor in hypertension. Additionally, research indicates that quercetin can inhibit the proliferation of vascular smooth muscle cells induced by angiotensin II, potentially through the inhibition of the JAK2/STAT3 signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for in vitro and in vivo evaluation of natural ACE inhibitors.

In Vitro Screening Workflow

in_vitro_workflow start Start: Natural Compound Library assay In Vitro ACE Inhibition Assay (e.g., Fluorimetric) start->assay inhibition Calculate % Inhibition assay->inhibition ic50 Determine IC50 for Active Compounds inhibition->ic50 active Identify Potent Inhibitors ic50->active end End: Lead Compounds for In Vivo Studies active->end

Caption: A streamlined workflow for the in vitro screening of natural ACE inhibitors.

In Vivo Evaluation Workflow

in_vivo_workflow start Start: Lead Compound from In Vitro Screening animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) start->animal_model treatment Chronic Oral Administration animal_model->treatment monitoring Monitor Blood Pressure and Heart Rate treatment->monitoring analysis Biochemical and Histological Analysis (Blood, Heart, Kidneys) monitoring->analysis evaluation Evaluate Antihypertensive Efficacy and Safety analysis->evaluation end End: Preclinical Candidate evaluation->end

Caption: A logical progression for the in vivo assessment of a potential natural ACE inhibitor.

Conclusion

Quercetin demonstrates significant potential as a natural ACE inhibitor, with compelling evidence from both in vitro and in vivo studies. Its multifaceted mechanism of action, which includes direct ACE inhibition, interaction with ACE2, and antioxidant effects, makes it a promising candidate for further investigation in the development of novel antihypertensive therapies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in their exploration of quercetin and other natural compounds for cardiovascular health. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of quercetin in human hypertension.

References

A Technical Guide to Reversible Inhibitors of Sucrase for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sucrase, an α-glucosidase located in the brush border of the small intestine, is a key enzyme in carbohydrate metabolism. It catalyzes the hydrolysis of sucrose into glucose and fructose, which are then absorbed into the bloodstream. Inhibition of sucrase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes sucrase a prime target for the development of therapeutics for managing type 2 diabetes and other metabolic disorders. This guide provides an in-depth overview of reversible sucrase inhibitors, their mechanisms of action, quantitative inhibitory data, and detailed experimental protocols for their evaluation.

Reversible Sucrase Inhibitors and Their Mechanisms

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into competitive, non-competitive, and uncompetitive types, as well as mixed variations of these.

  • Competitive Inhibitors: These inhibitors structurally resemble the substrate and bind to the active site of the enzyme, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. Acarbose, a well-known anti-diabetic drug, acts as a competitive inhibitor of α-glucosidases, including sucrase.[1]

  • Non-competitive Inhibitors: These inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic activity. This type of inhibition is not affected by substrate concentration. Castanospermine has been reported to exhibit non-competitive inhibition against sucrase.[2]

  • Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex. L-Arabinose is a selective uncompetitive inhibitor of intestinal sucrase.[1]

  • Mixed-Competitive Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. Several flavonoids, such as B2-3'-O-gallate, (-)-epigallocatechin-3-gallate (EGCG), and epicatechin (EC), have been shown to be mixed-competitive inhibitors of sucrase.[3]

Quantitative Data on Reversible Sucrase Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki value is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.

InhibitorSource/TypeInhibition TypeIC50 (µM)Ki (µM)Organism/Enzyme Source
Acarbose SyntheticCompetitive2.5 ± 0.51.1Human (Caco-2/TC7 cells)
12.3 ± 0.6-Rat
(-)-Epigallocatechin gallate (EGCG) Green TeaMixed-Competitive657 ± 1508.58 ± 0.08Human (Caco-2/TC7 cells) / Rat
950 ± 86-Rat
Castanospermine Plant AlkaloidNon-competitive-0.0026Human (Caco-2 cells)
1-Deoxynojirimycin (DNJ) Mulberry LeavesCompetitive-0.0692 (as BAY o 1248)Rat
L-Arabinose Plant-derivedUncompetitive-2000Porcine Intestine
Salacinol Salacia species-1.3-Rat
Kotalanol Salacia species--Potent inhibitorRat
B2-3'-O-gallate Rhodiola crenulataMixed-Competitive6.91 ± 3.416.05 ± 0.04-
Epicatechin (EC) Rhodiola crenulataMixed-Competitive18.91 ± 3.6613.72 ± 0.15-
Quercetin FlavonoidMixed-Competitive18.98 ± 2.5314.05 ± 0.03-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols

Sucrase Inhibition Assay Using Caco-2 Cell Lysate

This protocol describes an in vitro assay to determine the inhibitory effect of a compound on sucrase activity using a lysate from differentiated Caco-2/TC7 cells, which are a reliable source of human sucrase-isomaltase.

Materials:

  • Differentiated Caco-2/TC7 cells

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent

  • 0.1 M Phosphate buffer (pH 7.0)

  • Sucrose solution (substrate)

  • Test inhibitor solution

  • Glucose detection kit (e.g., hexokinase-based or glucose oxidase-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Wash confluent, differentiated Caco-2/TC7 cell monolayers with warm PBS.

    • Lyse the cells using an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell-free extract.

    • Determine the total protein concentration of the lysate using the Bradford assay.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the following to each well:

      • Caco-2/TC7 cell lysate (diluted in 0.1 M phosphate buffer to a predetermined optimal protein concentration).

      • Test inhibitor at various concentrations.

      • Control wells should contain the vehicle used to dissolve the inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the sucrose substrate solution to each well. The final substrate concentration should be close to the Km value for sucrase.

    • Incubate the plate at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a stop solution provided in the glucose detection kit.

    • Centrifuge the plate to pellet any precipitated protein.

  • Glucose Quantification:

    • Transfer the supernatant to a new microplate.

    • Quantify the amount of glucose produced using a suitable glucose detection kit according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of sucrase inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Sucrase Inhibition Assay Using Intestinal Brush Border Membrane Vesicles (BBMVs)

This protocol is suitable for assessing sucrase inhibition using a more physiologically relevant enzyme source.

Materials:

  • Small intestine from a suitable animal model (e.g., rat, pig)

  • Homogenization buffer

  • Centrifuge and ultracentrifuge

  • Sucrose solution (substrate)

  • Test inhibitor solution

  • Glucose detection kit

Procedure:

  • BBMV Preparation:

    • Excise the small intestine and flush with ice-cold saline.

    • Scrape the mucosa from the intestinal wall.

    • Homogenize the mucosal scrapings in a suitable buffer.

    • Perform differential centrifugation steps, including ultracentrifugation, to isolate the brush border membrane vesicles.

    • Resuspend the final BBMV pellet in an appropriate buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • The assay procedure is similar to that described for the Caco-2 cell lysate, with the BBMV suspension being used as the enzyme source.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_enzyme_prep Enzyme Source Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis caco2 Caco-2 Cell Culture & Lysis assay_setup Assay Setup: Enzyme + Inhibitor + Substrate caco2->assay_setup bbmv Intestinal Mucosa Scraping & BBMV Isolation bbmv->assay_setup incubation Incubation (37°C) assay_setup->incubation reaction_stop Reaction Termination incubation->reaction_stop glucose_quant Glucose Quantification reaction_stop->glucose_quant data_analysis IC50 & Ki Determination glucose_quant->data_analysis

General workflow for sucrase inhibition assays.
Signaling Consequences of Sucrase Inhibition

The inhibition of sucrase in the intestinal lumen has significant downstream effects on glucose sensing and hormonal regulation. By preventing the breakdown of sucrose, these inhibitors reduce the local concentration of glucose and fructose available for absorption by enterocytes. This, in turn, modulates the signaling pathways that regulate glucose homeostasis.

Enteroendocrine cells, which are specialized epithelial cells in the intestine, play a crucial role in nutrient sensing. The uptake of glucose through the Sodium-Glucose Cotransporter 1 (SGLT1) in these cells is a key trigger for the release of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These hormones are vital for stimulating insulin secretion from the pancreas in a glucose-dependent manner.

Therefore, by reducing the amount of glucose available for uptake by enteroendocrine cells, sucrase inhibitors can attenuate the release of GLP-1 and GIP, which contributes to their glucose-lowering effects.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enteroendocrine Cell sucrose Sucrose sucrase Sucrase sucrose->sucrase Hydrolysis inhibitor Sucrase Inhibitor inhibitor->sucrase Inhibition glucose Glucose sucrase->glucose sglt1 SGLT1 glucose->sglt1 Uptake incretin_release ↓ Incretin Release (GLP-1, GIP) sglt1->incretin_release Triggers pancreas Pancreas: ↓ Insulin Secretion incretin_release->pancreas systemic Systemic Effects: Delayed Gastric Emptying incretin_release->systemic

Downstream signaling effects of sucrase inhibition.

Conclusion

Reversible inhibition of sucrase is a validated and effective strategy for managing postprandial hyperglycemia. A diverse range of compounds, from natural flavonoids to synthetic drugs, have been identified as reversible sucrase inhibitors, each with distinct mechanisms of action and potencies. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of novel inhibitor candidates. Understanding the downstream signaling consequences of sucrase inhibition, particularly the modulation of incretin hormone release, is crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel reversible sucrase inhibitors.

References

Methodological & Application

Application Notes and Protocols: Extraction of Bioactive Compounds from Adhatoda vasica Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of bioactive compounds from the leaves of Adhatoda vasica, a plant renowned in traditional medicine for its therapeutic properties.[1][2][3] This document details established extraction protocols, quantitative data on extract composition and bioactivity, and insights into the molecular mechanisms of action.

Introduction

Adhatoda vasica Nees, a member of the Acanthaceae family, is a perennial shrub widely used in Ayurvedic and Unani systems of medicine, primarily for respiratory ailments such as asthma, bronchitis, and cough.[1][4] The leaves of the plant are a rich source of various phytochemicals, including quinazoline alkaloids like vasicine and vasicinone, flavonoids, phenols, and terpenoids, which contribute to its diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and bronchodilatory effects. This document serves as a guide for the extraction, quantification, and functional characterization of these valuable bioactive compounds.

Data Presentation: Quantitative Analysis of Adhatoda vasica Leaf Extracts

The following tables summarize quantitative data from various studies on the phytochemical content and biological activities of Adhatoda vasica leaf extracts.

Table 1: Phytochemical Content of Adhatoda vasica Leaf Extracts

Phytochemical ClassExtraction SolventMethodResult (mg/g of extract)Reference
Total PhenolsAqueousFolin-Ciocalteu92.4 ± 0.14
Total PhenolsMethanolFolin-Ciocalteu15.33 ± 1.35 (mg/g of powder)
Total PhenolsEthanolFolin-Ciocalteu13.25 ± 2.3 (mg/g of powder)
Total FlavonoidsPetroleum EtherAluminum chloride colorimetric61.66 ± 0.05
Total FlavonoidsAqueousAluminum chloride colorimetric6.15 ± 0.08 (mg/g of powder)
AlkaloidsMethanolGravimetric7.66 ± 0.08 (mg/g of powder)
VasicineMethanolRP-HPLC0.7332% (in leaves)
VasicinoneMethanolRP-HPLC0.0436% (in leaves)

Table 2: In Vitro Bioactivity of Adhatoda vasica Leaf Extracts and Isolated Compounds

ActivityAssayExtract/CompoundIC50 Value (µg/mL)Reference
AntioxidantDPPH Radical ScavengingEthanolic Extract69.23% inhibition at 150 µg/mL
AntioxidantDPPH Radical ScavengingVasicine18.2
AntioxidantABTS Radical ScavengingVasicine11.5
Anti-inflammatoryLipooxygenase InhibitionVasicine76
Anti-inflammatoryProteinase Inhibitory ActivityVasicine76
Anti-inflammatoryBSA Denaturation InhibitionVasicine51.7
Anti-inflammatoryEgg Albumin Denaturation InhibitionVasicine53.2
AnticancerCytotoxicity (MCF-7 cells)Ethanolic Extract85% inhibition at 24 hrs
AnticancerCytotoxicity (HeLa cells)Ethanolic Extract60% inhibition at 24 hrs
AnticancerCytotoxicity (HepG2 cells)Ethanolic Extract60% inhibition at 24 hrs
AntiviralHIV-protease InhibitionVasicine38.5

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from Adhatoda vasica Leaves

This protocol provides a general procedure for solvent extraction. The choice of solvent will depend on the target class of compounds. Methanol and ethanol are commonly used for a broad range of phytochemicals.

1. Preparation of Plant Material:

  • Collect fresh, healthy leaves of Adhatoda vasica.

  • Wash the leaves thoroughly with water to remove any dirt and debris.

  • Shade-dry the leaves at room temperature or in a hot air oven at a temperature not exceeding 55°C until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Sieve the powder to obtain a uniform particle size (e.g., using a 75 μm mesh).

2. Solvent Extraction (Soxhlet Method):

  • Accurately weigh a specific amount of the dried leaf powder (e.g., 40 g).

  • Place the powder in a thimble and insert it into the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with the chosen solvent (e.g., methanol, ethanol, or a hydroalcoholic solution) at a 1:8 solid-to-solvent ratio.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

  • Continue the extraction for a set duration (e.g., 6-8 hours) or a specific number of cycles. The optimal extraction time and temperature can be determined experimentally; one study found optimal conditions to be 8 hours at 80°C with 48.18% ethanol.

  • After extraction, cool the solution and filter it to remove any solid plant material.

3. Concentration of the Extract:

  • Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.

  • The resulting crude extract can be further dried in a vacuum oven to obtain a solid powder.

  • Store the dried extract in an airtight container in a cool, dark place.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of the extract.

1. Reagents and Materials:

  • DPPH solution (0.004% in methanol).

  • Adhatoda vasica leaf extract (dissolved in methanol at various concentrations, e.g., 25-150 µg/mL).

  • Ascorbic acid (as a positive control, prepared in the same concentration range).

  • Methanol (as a blank).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

  • Add 100 µL of the plant extract solution at different concentrations to the respective wells.

  • For the positive control, add 100 µL of ascorbic acid solutions.

  • For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at 37°C for 30 minutes with shaking.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 3: Protein Denaturation Inhibition Assay for Anti-inflammatory Activity

This assay assesses the ability of the extract to inhibit protein denaturation, a hallmark of inflammation.

1. Reagents and Materials:

  • Bovine Serum Albumin (BSA) solution (1% aqueous solution).

  • Adhatoda vasica leaf extract or isolated vasicine (at various concentrations, e.g., 10-100 µg/mL).

  • Diclofenac sodium or Aspirin (as a standard drug).

  • 1N Hydrochloric acid.

  • Phosphate buffered saline (PBS, pH 6.3).

2. Procedure:

  • Prepare a reaction mixture containing 0.45 mL of BSA solution and 0.05 mL of the plant extract at different concentrations.

  • Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubate the samples at room temperature for 20 minutes.

  • Heat the mixture at 55°C in a water bath for 30 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

3. Calculation:

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 4: MTT Assay for Cytotoxicity on Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

1. Reagents and Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Adhatoda vasica leaf extract (dissolved in DMSO and diluted in culture medium to desired concentrations).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates.

2. Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the plant extract for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Calculation:

  • Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualization of Workflows and Pathways

Extraction and Processing Workflow

The following diagram illustrates a typical workflow for the extraction and subsequent analysis of bioactive compounds from Adhatoda vasica leaves.

Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Bioassays A Fresh Adhatoda vasica Leaves B Washing & Drying A->B C Grinding & Sieving B->C D Soxhlet Extraction (e.g., Methanol/Ethanol) C->D E Filtration & Concentration (Rotary Evaporation) D->E F Drying E->F G Crude Extract F->G H Phytochemical Analysis (e.g., HPLC, GC-MS) G->H I Antioxidant Assays (e.g., DPPH) G->I J Anti-inflammatory Assays (e.g., Protein Denaturation) G->J K Cytotoxicity Assays (e.g., MTT) G->K

Caption: Workflow for Adhatoda vasica leaf extraction and analysis.

AMPK/p62/Nrf2 Signaling Pathway

An ethyl acetate fraction of an ethanol extract from Adhatoda vasica has been shown to protect against oxidative stress by activating the AMPK/p62/Nrf2 pathway. The diagram below illustrates this proposed mechanism.

Signaling_Pathway cluster_cell Hepatocyte cluster_stress Oxidative Stress cluster_extract Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBHP t-BHP AMPK AMPK tBHP->AMPK inhibits AVEA A. vasica Extract (AVEA) AVEA->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylation p62 p62 pAMPK->p62 induces expression Keap1_Nrf2 Keap1-Nrf2 Complex p62->Keap1_Nrf2 promotes Keap1 degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 pathway by A. vasica extract.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasicinol is a quinazoline alkaloid found in Adhatoda vasica (L.) Nees, a plant widely used in traditional medicine.[1][2] Like its more studied counterparts, vasicine and vasicinone, this compound has garnered interest for its potential pharmacological activities, including sucrase and angiotensin-converting enzyme (ACE) inhibitory effects.[3][4] This application note provides a comprehensive overview of the analytical methodologies for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). Due to a lack of a specific validated HPLC method for this compound in the current literature, this document outlines a proposed method based on established protocols for structurally similar alkaloids, alongside detailed protocols for extraction.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂[5]
Molecular Weight204.22 g/mol
IUPAC Name(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Extraction of this compound from Adhatoda vasica Leaves

The following protocol details a common method for the extraction of quinazoline alkaloids from Adhatoda vasica leaves, which can be adapted for the isolation of this compound.

Materials and Reagents:

  • Dried leaves of Adhatoda vasica, powdered

  • Methanol (HPLC grade)

  • Petroleum ether

  • 75% Methanol

  • Dichloromethane

  • Deionized water

  • Activated charcoal

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Soxhlet apparatus (optional)

Procedure:

  • Defatting: Weigh 200 g of powdered Adhatoda vasica leaves and place them in a 2-liter round-bottom flask. Add 750 ml of petroleum ether and reflux for 90 minutes at 60°C to remove fats and waxes.

  • Extraction: After defatting, filter the plant material and add 800 ml of 75% methanol. Continue to reflux for four hours at 60°C.

  • Filtration and Concentration: Allow the flask to cool and then filter the solution. Collect approximately 750 ml of the methanolic extract and transfer it to a separatory funnel.

  • Liquid-Liquid Extraction: Extract the methanolic solution with 100 ml of water followed by three extractions with 200 ml of dichloromethane each. Collect the lower dichloromethane layers.

  • Decolorization: Add 8-10 g of activated charcoal to the combined dichloromethane extracts and heat on a water bath for 10 minutes.

  • Final Filtration and Evaporation: Filter the solution through Whatman No. 1 filter paper. Evaporate the yellowish filtrate to dryness on a water bath to obtain the crude alkaloid extract containing this compound.

Proposed HPLC Method for the Quantitative Analysis of this compound

Note: The following HPLC method is a proposed protocol based on established methods for the analysis of the structurally similar alkaloids, vasicine and vasicinone. This method requires validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.

Instrumentation and Conditions:

ParameterProposed Value
HPLC System Agilent 1200 series or equivalent with a UV/PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer : Glacial Acetic Acid (15:85:1, v/v/v), pH adjusted to 4.0
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 300 nm (based on similar compounds, optimization may be required)
Column Temperature 25°C

Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by dilution with the mobile phase to construct a calibration curve.

  • Sample Solution: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

AlkaloidPlant PartExtraction MethodHPLC MethodConcentrationReference
VasicineLeavesMethanol ExtractionRP-HPLC0.7332%
VasicinoneLeavesMethanol ExtractionRP-HPLC0.0436%
VasicineRootsMethanolic ExtractionHPLC9.891 ± 0.495 µ g/100 mg (in Sida cordifolia)
VasicinoneRootsMethanolic ExtractionHPLC33.013 ± 1.651 µ g/100 mg (in Sida cordata)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and HPLC analysis of alkaloids from a plant source.

G A Plant Material (e.g., Adhatoda vasica leaves) B Drying and Powdering A->B C Defatting with Petroleum Ether B->C D Extraction with Methanol C->D E Filtration and Concentration D->E F Liquid-Liquid Extraction E->F G Crude Alkaloid Extract F->G H Sample Preparation for HPLC G->H I HPLC Analysis H->I J Data Acquisition and Quantification I->J

Workflow for Alkaloid Analysis
Signaling Pathway: Renin-Angiotensin System

This compound has been reported to exhibit angiotensin-converting enzyme (ACE) inhibitory activity. The diagram below illustrates the Renin-Angiotensin System (RAS), the pathway in which ACE plays a critical role.

G cluster_0 RAS Cascade cluster_1 Downstream Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Renin Renin ACE ACE (Angiotensin-Converting Enzyme) Target of this compound Inhibition

Renin-Angiotensin System Pathway

References

Synthesis Protocols for Vasicinol and its Analogs: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a pyrroquinazoline alkaloid naturally found in plants such as Adhatoda vasica, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] This document provides detailed application notes and protocols for the synthesis of this compound and its analogs, aimed at facilitating further research and development in this area. The methodologies outlined are based on established synthetic strategies for structurally related compounds, offering a foundational guide for chemists and pharmacologists.

Quantitative Data Summary

The biological activity of this compound and its parent compound, Vasicine, has been quantified against various enzymes. This data is crucial for understanding their therapeutic potential and for guiding the development of more potent analogs.

CompoundTarget EnzymeIC50 ValueReference
This compound Angiotensin-Converting Enzyme (ACE)6.45 mM[2][3]
Vasicine Angiotensin-Converting Enzyme (ACE)2.60 mM[2][3]
Vasicinone Angiotensin-Converting Enzyme (ACE)13.49 mM
This compound Sucrase250 µM

Experimental Protocols

Proposed Synthesis of this compound (6-Hydroxypeganine)

This proposed synthesis involves a multi-step process starting from commercially available precursors. The key steps would likely involve the formation of the quinazolinone core followed by the introduction of the hydroxyl group.

Step 1: Synthesis of Deoxyvasicinone

The synthesis of the core scaffold, deoxyvasicinone, is a critical first step. This can be achieved through various reported methods for analogous structures. One common approach involves the condensation of an appropriate anthranilic acid derivative with a cyclic amine precursor.

  • Materials: 2-aminobenzamide, 4-chlorobutyryl chloride, suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-aminobenzamide in the chosen solvent.

    • Add the base to the solution.

    • Slowly add 4-chlorobutyryl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting intermediate by column chromatography.

    • Cyclize the intermediate to form deoxyvasicinone, potentially through a base-catalyzed intramolecular cyclization.

Step 2: Hydroxylation of Deoxyvasicinone to form this compound

The introduction of a hydroxyl group at the 6-position of the quinazoline ring is the final key transformation. This could potentially be achieved through an electrophilic aromatic substitution reaction.

  • Materials: Deoxyvasicinone, a suitable hydroxylating agent (e.g., a peroxy acid or other oxidizing agent), and an appropriate solvent.

  • Procedure:

    • Dissolve deoxyvasicinone in a suitable solvent.

    • Add the hydroxylating agent to the solution under controlled conditions.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, quench any remaining oxidizing agent.

    • Perform an aqueous workup and extract the product.

    • Purify the crude product by column chromatography to obtain this compound.

Characterization: The final product should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by modifying the starting materials or intermediates in the proposed synthetic route. For instance, analogs with substitutions on the aromatic ring can be prepared by using appropriately substituted anthranilic acid derivatives in the initial step. Modifications to the pyrrolidine ring can be introduced by using different cyclic amine precursors. Microwave-mediated synthesis has been reported to provide good yields for the synthesis of vasicine analogs and could be a viable strategy for accelerating reaction times and improving efficiency.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

Based on the known biological activities of the closely related alkaloids Vasicine and Vasicinone, it is plausible that this compound exerts its effects through the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell survival, proliferation, and apoptosis. Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound also suggests a direct interaction with the Renin-Angiotensin System.

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound and its analogs.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Condensation, Cyclization, Hydroxylation) Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Compound (this compound or Analog) Purification->Product Structure Structural Confirmation (NMR, MS, IR) Product->Structure Purity Purity Analysis (HPLC) Product->Purity InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based assays) Product->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR

Caption: General workflow for synthesis and evaluation.

References

Application Note: Quantification of Bioactive Compounds in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant extracts are a rich source of bioactive compounds, which hold immense potential for the development of new pharmaceuticals and nutraceuticals. Accurate quantification of these compounds is critical for ensuring the quality, consistency, and efficacy of plant-based products. This application note provides detailed protocols for the quantification of a model flavonoid, quercetin, in plant extracts using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Additionally, it explores the molecular mechanism of action of quercetin by illustrating its influence on key cellular signaling pathways.

I. Quantitative Data Summary

The following table summarizes representative quantitative data for quercetin content in a hypothetical plant extract, as determined by HPLC and spectrophotometric methods. This allows for a direct comparison of the results obtained from a highly specific method (HPLC) versus a more general method (spectrophotometry for total flavonoids).

Sample IDMethodAnalyteConcentration (mg/g of dry extract)
Plant Extract AHPLC-UVQuercetin15.2 ± 0.8
Plant Extract AUV-VisTotal Flavonoids (as Quercetin Equivalents)45.7 ± 2.1
PlaceboHPLC-UVQuercetinNot Detected
PlaceboUV-VisTotal Flavonoids (as Quercetin Equivalents)1.2 ± 0.3

II. Experimental Protocols

A. Quantification of Quercetin using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture.[1][2] This protocol describes the quantification of quercetin in a plant extract.

1. Sample Preparation

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonícate for 30 minutes or use Soxhlet extraction.[3]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.[2]

  • Standard Preparation:

    • Prepare a stock solution of quercetin standard at 1 mg/mL in methanol.[1]

    • From the stock solution, prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.

2. HPLC Instrumentation and Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 0.25 mL/min.

  • Detection Wavelength: 365 nm.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the quercetin standards against their known concentrations.

  • Determine the concentration of quercetin in the plant extract by interpolating its peak area on the calibration curve.

B. Quantification of Total Flavonoids using UV-Visible Spectrophotometry

This method provides an estimation of the total flavonoid content and is often used for rapid screening.

1. Sample and Standard Preparation

  • Sample Preparation: Prepare the plant extract as described in the HPLC sample preparation section.

  • Standard Preparation: Use the same quercetin standards prepared for the HPLC analysis.

2. Assay Protocol

  • To 1 mL of the plant extract or standard solution, add 4 mL of distilled water and 0.3 mL of 5% sodium nitrite solution.

  • After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.

  • After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

  • Immediately add 2.4 mL of distilled water and mix well.

  • Measure the absorbance at 510 nm against a blank.

3. Data Analysis

  • Create a calibration curve using the absorbance values of the quercetin standards.

  • Determine the total flavonoid content in the plant extract from the calibration curve and express the result as quercetin equivalents (QE).

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of bioactive compounds in plant extracts.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis a Plant Material (Dried, Powdered) b Extraction (e.g., Maceration, Sonication) a->b c Filtration / Centrifugation b->c d HPLC Analysis c->d e Spectrophotometric Analysis c->e f Calibration Curve d->f e->f g Quantification of Analytes f->g

Caption: Experimental workflow for plant extract quantification.

B. Signaling Pathways Modulated by Quercetin

Quercetin is known to exert its biological effects by modulating various cellular signaling pathways, including the PI3K/Akt, MAPK, and Wnt pathways. These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

G cluster_0 Quercetin's Effect on Signaling Pathways cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 Wnt Pathway cluster_4 Cellular Response Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MEKK MEKK Quercetin->MEKK Inhibits Wnt Wnt Quercetin->Wnt Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ERK ERK MEKK->ERK ERK->Proliferation ERK->Apoptosis BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation BetaCatenin->Apoptosis

Caption: Quercetin's modulation of key signaling pathways.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro assays to characterize the multifaceted bioactivity of Vasicinol, a pyrroquinazoline alkaloid found in Adhatoda vasica. The described assays cover key pharmacological activities including bronchodilatory, uterotonic, antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Bronchodilatory Activity: Isolated Guinea Pig Tracheal Strip Assay

This assay evaluates the potential of this compound to relax pre-contracted airway smooth muscle, a key indicator of bronchodilatory effect.

Experimental Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Immediately place the trachea in cold, oxygenated Krebs-Henseleit buffer (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose).

    • Carefully remove adhering connective tissue and cut the trachea into rings, 3-4 mm in width.

    • Open the rings by cutting through the cartilage opposite the smooth muscle to form tracheal strips.

  • Organ Bath Setup:

    • Suspend the tracheal strips in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a sustained contraction by adding a contractile agent such as histamine (1 µM) or carbachol (1 µM) to the organ bath.

    • Once the contraction has stabilized, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the bath at regular intervals.

    • Record the relaxation response as a percentage of the pre-induced contraction.

Data Presentation:

Signaling Pathway:

The bronchodilatory effect of many compounds is mediated through the cyclic adenosine monophosphate (cAMP) signaling pathway in airway smooth muscle cells.

Bronchodilator_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR G-Protein Coupled Receptor (β2-AR) This compound->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates (Inactivates) Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation Leads to

Bronchodilator signaling pathway.

Uterotonic Activity: Isolated Rat Uterus Assay

This assay assesses the ability of this compound to induce contractions in uterine smooth muscle, which is relevant for its traditional use in childbirth.

Experimental Protocol:

  • Tissue Preparation:

    • Humanely euthanize a non-pregnant female rat in the estrus phase.

    • Excise the uterine horns and place them in De Jalon's solution (Composition: 9 g/L NaCl, 0.42 g/L KCl, 0.06 g/L CaCl₂, 0.5 g/L NaHCO₃, 0.5 g/L glucose) at room temperature.

    • Cut the uterine horns into segments of approximately 1.5-2 cm in length.

  • Organ Bath Setup:

    • Suspend a uterine segment in a 10 mL organ bath containing De Jalon's solution at 32°C, bubbled with air.

    • Connect one end to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 0.5 g and allow the tissue to equilibrate for 45-60 minutes, with buffer changes every 15 minutes until regular spontaneous contractions are observed.

  • Contraction Measurement:

    • Once a stable baseline of spontaneous contractions is established, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

    • Record the changes in the force and frequency of contractions.

    • A known uterotonic agent like oxytocin can be used as a positive control.

Data Presentation:

Studies have shown that the alkaloid vasicine, structurally similar to this compound, possesses significant uterotonic activity.[2][3]

Signaling Pathway:

Uterotonic agents typically act on G-protein coupled receptors on myometrial cells, leading to an increase in intracellular calcium and subsequent muscle contraction.

Uterotonic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2 Ca²⁺ SR->Ca2 Releases Contraction Myometrial Contraction Ca2->Contraction Initiates

Uterotonic signaling pathway.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10 to 500 µg/mL).

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

    • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

Data Presentation:

CompoundDPPH Scavenging IC₅₀Reference
Vasicine18.2 µg/mL[4][5]
Ascorbic Acid (Standard)Varies (typically <10 µg/mL)-

Note: Data for the related alkaloid vasicine is provided as a reference.

Experimental Workflow:

DPPH_Workflow A Prepare this compound dilutions and DPPH solution B Mix this compound and DPPH in a 96-well plate A->B C Incubate in dark for 30 minutes B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC₅₀ value D->E

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay determines the ability of this compound to scavenge nitric oxide, a key inflammatory mediator.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare various concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • Mix 150 µL of 10 mM sodium nitroprusside with 50 µL of the this compound solution at different concentrations.

    • Incubate the mixture at room temperature for 150 minutes.

    • After incubation, add 100 µL of Griess reagent to 100 µL of the reaction mixture.

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance at 546 nm.

    • A control is prepared without the test compound.

  • Calculation:

    • The percentage of nitric oxide scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value is determined from the concentration-response curve.

Data Presentation:

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of this compound to inhibit the lipoxygenase enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of soybean lipoxygenase (10,000 U/mL) in borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid (140 µM) in the same buffer.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution at different concentrations.

    • Add 50 µL of the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the linoleic acid substrate solution.

    • Measure the change in absorbance at 234 nm over 5 minutes using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

    • The IC₅₀ value is determined from the concentration-inhibition curve.

Data Presentation:

CompoundLipoxygenase Inhibition IC₅₀Reference
Vasicine76 µg/mL
Nordihydroguaiaretic acid (Standard)Varies (typically in the low µM range)-

Note: Data for the related alkaloid vasicine is provided as a reference.

Anti-inflammatory Signaling Pathway:

Alkaloids can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators Stimulus e.g., LPS, Cytokines NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces PLC PLC MAPK->PLC Activates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate for LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate for NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs This compound This compound This compound->iNOS Inhibits This compound->LOX Inhibits PLC->Arachidonic_Acid Releases

Anti-inflammatory signaling pathways.

Enzyme Inhibitory Activity

Sucrase Inhibition Assay

This assay measures the ability of this compound to inhibit the sucrase enzyme, which is involved in carbohydrate digestion.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of rat intestinal acetone powder as a source of sucrase.

    • Prepare a 50 mM sucrose solution in phosphate buffer (pH 7.0).

    • Prepare a glucose oxidase-peroxidase reagent.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Pre-incubate 50 µL of the sucrase solution with 50 µL of this compound at different concentrations for 10 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the sucrose solution and incubate for 30 minutes at 37°C.

    • Stop the reaction by heating at 100°C for 2 minutes.

    • Measure the liberated glucose using the glucose oxidase-peroxidase reagent by measuring the absorbance at 490 nm.

  • Calculation:

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Data Presentation:

CompoundSucrase Inhibition IC₅₀Reference
This compound250 µM
Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay evaluates the potential of this compound to inhibit ACE, a key enzyme in the regulation of blood pressure.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of rabbit lung ACE.

    • Prepare a substrate solution of Hippuryl-His-Leu (HHL) in borate buffer (pH 8.3).

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Pre-incubate 50 µL of ACE with 50 µL of this compound at different concentrations for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution and incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid formed with 1.5 mL of ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in 1 mL of distilled water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Data Presentation:

CompoundACE Inhibition IC₅₀Reference
This compound6.45 mM
Captopril (Standard)Varies (typically in the nM range)-

Enzyme Inhibition Workflow:

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and this compound solutions B Pre-incubate Enzyme with this compound A->B C Initiate reaction with Substrate and incubate B->C D Stop reaction and measure product formation C->D E Calculate % inhibition and IC₅₀ value D->E

General enzyme inhibition assay workflow.

References

Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for essential cell culture techniques frequently employed in academic research and the drug development industry. The included application notes offer context and guidance for the effective application of these methods.

Section 1: Cell Line Maintenance and Cryopreservation

Proper cell line maintenance is fundamental to reproducible and reliable experimental outcomes. This section covers the routine subculture of adherent and suspension cells, as well as the principles and procedures for cryopreservation to ensure long-term cell line stability and prevent genetic drift.[1][2]

Protocol for Subculturing Adherent Cells

This protocol is a general guideline for passaging adherent cell lines. Optimal conditions, such as subculture ratios and incubation times, may vary between cell lines.

Materials:

  • Complete growth medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

  • Sterile centrifuge tubes

  • Sterile pipettes and culture flasks/plates

  • 70% ethanol

Procedure:

  • Examine the culture vessel using an inverted microscope to assess cell confluency (typically 80-90% is recommended for subculturing) and check for any signs of contamination.[3]

  • Aseptically remove and discard the culture medium.

  • Wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Gently add and remove the PBS without disturbing the cells.[1][3]

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

  • Incubate the vessel at 37°C for 2-5 minutes, or until the cells detach. Cell detachment can be monitored under the microscope.

  • Once cells are detached, add complete growth medium to the vessel to inactivate the trypsin. The volume of the medium should be at least equivalent to the volume of the trypsin solution used.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.

  • Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

  • Perform a cell count to determine cell viability and density.

  • Seed new culture vessels with the desired cell density and add the appropriate volume of fresh medium.

  • Incubate the newly seeded vessels at the appropriate temperature and CO2 concentration (typically 37°C and 5% CO2).

Protocol for Cryopreservation

Cryopreservation allows for the long-term storage of cell lines, safeguarding against contamination and genetic drift. The key to successful cryopreservation is a slow cooling rate and the use of a cryoprotective agent to prevent the formation of intracellular ice crystals.

Materials:

  • Healthy, log-phase cell culture

  • Complete growth medium

  • Cryoprotective agent (e.g., Dimethyl sulfoxide (DMSO) or glycerol)

  • Fetal Bovine Serum (FBS)

  • Sterile cryogenic vials, pre-labeled

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage vessel

Procedure:

  • Select a healthy culture in the logarithmic growth phase with high viability (ideally >90%).

  • Prepare the cryopreservation medium. A common formulation is 90% FBS and 10% DMSO. Another option is 70% basal medium, 20% FBS, and 10% DMSO.

  • Harvest and pellet the cells as described in the subculturing protocol.

  • Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 2-4 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the vials in a controlled-rate freezing container and store them at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.

  • The following day, transfer the frozen vials to the vapor phase of a liquid nitrogen storage vessel for long-term storage.

Section 2: Cell Viability and Cytotoxicity Assays

Cell-based assays are crucial for screening compound libraries and assessing the effects of drugs on cell proliferation and viability. This section details the widely used MTT assay for determining cell viability.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds at various concentrations

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate until the cells adhere.

  • The next day, treat the cells with a serial dilution of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for about 10 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it is the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 value is determined by plotting the percentage of cell inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIncubation Time (h)IC50 (µM)
DoxorubicinHeLa480.85
CisplatinA5494812.5
PaclitaxelMCF-7720.05
StaurosporineJurkat240.02

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

Section 3: Analysis of Cellular Signaling Pathways

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is invaluable for studying cellular signaling pathways by examining changes in protein expression and post-translational modifications like phosphorylation.

Protocol for Western Blotting

This protocol provides a general workflow for western blotting. Optimization of antibody concentrations, blocking conditions, and incubation times may be necessary.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in an appropriate lysis buffer and determine the protein concentration of each sample.

  • Gel Electrophoresis: Load 10-50 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Section 4: Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to depict a common signaling pathway and a typical experimental workflow.

Diagram: Simplified MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK signaling cascade.

Diagram: Experimental Workflow for a Cell-Based Assay

This diagram illustrates a typical workflow for conducting a cell-based assay, from initial cell culture to final data analysis.

Cell_Based_Assay_Workflow Start Start: Cell Culture CellSeeding Cell Seeding (e.g., 96-well plate) Start->CellSeeding Treatment Compound/Drug Treatment CellSeeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Assay (e.g., MTT, LDH) Incubation->Assay DataCollection Data Collection (e.g., Plate Reader) Assay->DataCollection DataAnalysis Data Analysis (e.g., IC50 Calculation) DataCollection->DataAnalysis End End: Report Results DataAnalysis->End

Caption: General workflow for a cell-based assay.

References

Animal Models for Studying Vasicinol Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models to investigate the pharmacological properties of Vasicinol, a pyrroquinazoline alkaloid found in Adhatoda vasica. This document focuses on three key therapeutic areas where this compound has shown potential: induction of fetal hemoglobin (HbF), inhibition of Angiotensin-Converting Enzyme (ACE), and inhibition of sucrase.

Animal Models for Studying this compound as a Fetal Hemoglobin (HbF) Inducer

This compound has been identified as a potent inducer of fetal hemoglobin, a significant therapeutic target for β-hemoglobinopathies such as β-thalassemia and sickle cell disease.[1][2][3] The following section details an established animal model and protocol for evaluating the in vivo efficacy of this compound.

Animal Model: β-YAC Transgenic Mice

β-YAC (yeast artificial chromosome) transgenic mice are a suitable model as they carry the human β-globin gene locus, enabling the study of human fetal hemoglobin induction in a preclinical setting.[4][5]

Quantitative Data Summary

While in vivo studies have been conducted with the aqueous extract of Adhatoda vasica, from which this compound was isolated as a potent active compound, in vitro studies have confirmed the strong HbF induction capacity of purified this compound.

Compound/ExtractModelKey FindingsReference
This compound K562 cells (in vitro)90% F-cells at 0.1 µM; 8-fold increase in γ-globin gene expression.
Aqueous Extract of A. vasicaβ-YAC Transgenic Mice (in vivo)100 mg/kg dose led to a significant increase in F-cells (74.74%) and γ-globin gene expression.
Experimental Protocol: In Vivo HbF Induction in β-YAC Transgenic Mice

This protocol is adapted from studies evaluating HbF inducers in β-YAC transgenic mice.

Materials:

  • β-YAC transgenic mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., sterile, neutral pH distilled water or appropriate solvent)

  • Hydroxyurea (positive control)

  • Materials for intraperitoneal (IP) injection

  • Flow cytometer

  • Anti-HbF antibodies

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Animal Acclimatization: Acclimatize β-YAC transgenic mice for at least one week under standard laboratory conditions.

  • Grouping: Divide mice into the following groups (n=5 per group):

    • Vehicle control

    • This compound (various doses, e.g., 50, 100, 200 mg/kg)

    • Positive control (Hydroxyurea, 200 mg/kg)

  • Administration: Administer this compound or vehicle daily via intraperitoneal injection for a specified period (e.g., 15 days for acute studies, 4 weeks for chronic studies).

  • Blood Collection: Collect peripheral blood samples at baseline and at the end of the treatment period.

  • Flow Cytometry Analysis: Stain red blood cells with a fluorescently labeled anti-HbF antibody to determine the percentage of F-cells.

  • RT-qPCR Analysis: Isolate total RNA from whole blood or spleen and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of the human γ-globin gene.

Signaling Pathway for HbF Induction

Several signaling pathways are implicated in the induction of fetal hemoglobin, including the p38 MAPK, NRF2/ARE, and NO/cGMP pathways. This compound's mechanism may involve the inhibition of epigenetic regulators like HDAC2 and KDM1, leading to the reactivation of the γ-globin gene.

HbF_Induction_Pathway This compound This compound Epigenetic_Regulators Epigenetic Regulators (HDAC2, KDM1) This compound->Epigenetic_Regulators Inhibits gamma_Globin_Gene γ-Globin Gene Epigenetic_Regulators->gamma_Globin_Gene Represses HbF_Production Fetal Hemoglobin (HbF) Production gamma_Globin_Gene->HbF_Production Leads to

Signaling pathway of this compound-mediated HbF induction.

Animal Models for Studying this compound as an ACE Inhibitor

In vitro studies have demonstrated that this compound inhibits Angiotensin-Converting Enzyme (ACE), suggesting its potential as an antihypertensive agent.

Animal Model: Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension and is suitable for evaluating the in vivo efficacy of ACE inhibitors.

Quantitative Data Summary
CompoundAssayIC50Reference
This compound ACE Inhibition (in vitro)6.45 mM
Captopril (Standard) ACE Inhibition (in vitro)-
Experimental Protocol: Evaluation of Antihypertensive Effects in SHR

This protocol provides a general framework for assessing the antihypertensive effects of this compound in SHR.

Materials:

  • Male SHR (12-16 weeks old)

  • This compound

  • Vehicle (e.g., distilled water)

  • Captopril (positive control)

  • Tail-cuff plethysmography system for blood pressure measurement

  • Materials for oral gavage

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize SHR to the blood pressure measurement procedure for one week. Record stable baseline systolic blood pressure (SBP) and heart rate (HR).

  • Grouping: Randomly assign rats to treatment groups (n=6-8 per group):

    • Vehicle control

    • This compound (multiple doses)

    • Positive control (e.g., Captopril)

  • Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure SBP and HR weekly.

  • Terminal Procedures: At the end of the study, collect blood samples to measure plasma ACE activity. Organs such as the heart and kidneys can be collected for histological analysis.

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

ACE inhibitors like this compound act on the RAAS to lower blood pressure. They block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Animal Models for Studying this compound as a Sucrase Inhibitor

This compound has been reported to inhibit sucrase, suggesting its potential in managing postprandial hyperglycemia, a key factor in type 2 diabetes.

Animal Model: C57BL/6 Mice

Normal, healthy mice, such as the C57BL/6 strain, are commonly used for oral sucrose tolerance tests to evaluate the efficacy of sucrase inhibitors.

Quantitative Data Summary
CompoundAssayIC50Reference
This compound Sucrase Inhibition (in vitro)250 µM
Experimental Protocol: Oral Sucrose Tolerance Test (OSTT) in Mice

This protocol outlines the procedure for an OSTT to assess the in vivo sucrase inhibitory activity of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., water)

  • Acarbose (positive control)

  • Sucrose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Materials for oral gavage

Procedure:

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Grouping: Randomly assign mice to treatment groups (n=6-8 per group):

    • Vehicle control

    • This compound (multiple doses)

    • Positive control (Acarbose)

  • Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0 min).

  • Administration: Administer this compound, vehicle, or Acarbose via oral gavage.

  • Sucrose Challenge: After a set time (e.g., 30 minutes), administer the sucrose solution via oral gavage to all groups.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the sucrose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect of this compound on postprandial glucose levels.

Sucrase-Isomaltase Digestion Pathway

Sucrase-isomaltase, located in the brush border of the small intestine, is responsible for the breakdown of sucrose into glucose and fructose, which are then absorbed into the bloodstream. Sucrase inhibitors like this compound block this enzymatic activity.

Sucrase_Inhibition_Workflow Sucrose Sucrose (in diet) Small_Intestine Small Intestine Sucrose->Small_Intestine Sucrase_Isomaltase Sucrase-Isomaltase (Brush Border Enzyme) Small_Intestine->Sucrase_Isomaltase Glucose_Fructose Glucose + Fructose Sucrase_Isomaltase->Glucose_Fructose Hydrolyzes This compound This compound This compound->Sucrase_Isomaltase Inhibits Absorption Absorption into Bloodstream Glucose_Fructose->Absorption Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose

Inhibition of the sucrase-isomaltase pathway by this compound.

References

Application Note & Protocol: A Solubilizing Formulation for Preclinical In Vivo Studies of Compound XYZ

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the development, characterization, and preclinical evaluation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for a poorly water-soluble investigational drug, Compound XYZ, a novel kinase inhibitor.

Introduction

A significant challenge in preclinical drug development is the formulation of new chemical entities (NCEs) with poor aqueous solubility.[1][2][3] Such compounds often exhibit low oral bioavailability, hindering accurate assessment in pharmacokinetic (PK) and efficacy studies.[1][2] This document outlines a strategy using a lipid-based formulation, specifically a SMEDDS, to enhance the solubility and oral absorption of Compound XYZ for robust preclinical evaluation. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.

Formulation Development and Characterization

The primary goal is to develop a stable microemulsion pre-concentrate that can effectively solubilize Compound XYZ and form droplets of an appropriate size upon dilution for optimal absorption.

Materials
  • API: Compound XYZ (hydrophobic kinase inhibitor)

  • Oil: Caprylic/Capric Triglyceride (e.g., Capmul® MCM)

  • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)

  • Co-solvent: Diethylene Glycol Monoethyl Ether (e.g., Transcutol® HP)

Protocol: Preparation of SMEDDS Formulation
  • Component Screening: Determine the solubility of Compound XYZ in various oils, surfactants, and co-solvents to select the excipients with the highest solubilizing capacity.

  • Weighing: Accurately weigh the components according to the ratios specified in Table 1 .

  • Mixing: In a sterile glass vial, combine the oil, surfactant, and co-solvent.

  • Heating (Optional): Gently warm the mixture to 37-40°C on a magnetic stir plate to reduce viscosity and facilitate homogenous mixing.

  • API Incorporation: Add the pre-weighed Compound XYZ to the excipient mixture.

  • Solubilization: Vortex and/or sonicate the mixture until the Compound XYZ is completely dissolved and the solution is clear and homogenous.

  • Equilibration: Allow the formulation to equilibrate at room temperature for at least one hour before characterization.

Protocol: Formulation Characterization
  • Visual Assessment: Dilute 1 mL of the SMEDDS pre-concentrate in 100 mL of purified water in a glass beaker with gentle stirring. Visually inspect for clarity and homogeneity of the resulting microemulsion.

  • Droplet Size Analysis:

    • Prepare a diluted sample as described above.

    • Measure the mean globule size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • An acceptable formulation should yield a mean droplet size of <200 nm with a PDI < 0.3.

Data Presentation: Formulation Properties

Table 1: Composition of Compound XYZ SMEDDS Formulation

Component Function Composition (% w/w)
Compound XYZ Active Pharmaceutical Ingredient 5
Caprylic/Capric Triglyceride Oil 30
Polyoxyl 35 Castor Oil Surfactant 50

| Diethylene Glycol Monoethyl Ether | Co-solvent | 15 |

Table 2: Physicochemical Properties of the Formulation

Parameter Method Result Specification
Appearance Visual Inspection Clear, yellowish solution Clear, homogenous
Emulsification Time USP II Dissolution Apparatus < 1 minute < 2 minutes
Mean Droplet Size Dynamic Light Scattering 45.7 nm < 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering 0.125 < 0.3

| Drug Loading | HPLC | 50 mg/g | N/A |

In Vitro and In Vivo Preclinical Protocols

The following protocols describe standard methods to evaluate the formulated Compound XYZ.

Experimental Workflow Diagram

The overall process from formulation to in vivo assessment is outlined below.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Testing cluster_2 In Vivo Evaluation A Excipient Solubility Screening B Formulation Preparation (SMEDDS) A->B C Droplet Size & PDI Analysis B->C D MTT Cytotoxicity Assay C->D E Murine Pharmacokinetic (PK) Study C->E F Xenograft Efficacy Study D->F Proceed if active G Data Analysis (PK & TGI) E->G F->G G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation XYZ Compound XYZ XYZ->MEK Inhibits

References

Spectroscopic Analysis of Vasicinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of Vasicinol, a pyrroquinazoline alkaloid found in plants such as Adhatoda vasica. The following sections present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with comprehensive protocols for acquiring this data. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined use of NMR and MS. The data presented below was obtained in Methanol-d4 (CD3OD).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
13.75–3.61m-
22.15–2.05m-
34.85t7.5
56.80d8.0
66.75d2.5
86.65dd8.0, 2.5
94.50s-

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule.

PositionChemical Shift (δ) ppm
153.02
230.15
365.20
4a115.10
5114.50
6112.80
7145.80
8115.50
8a138.20
960.50
10a160.10
Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound and to study its fragmentation pattern.

Molecular Ion Peak:

IonCalculated m/zObserved m/z
[M+H]⁺205.0977205.0986

Fragmentation Pattern (at 35 eV collision energy): [1]

Fragment Ionm/z (relative abundance %)Description
[M+H-H₂O]⁺187.0878 (100)Loss of a water molecule (base peak)
169.0773 (13)Further fragmentation
159.0690 (15)Further fragmentation

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated methanol (CD₃OD, 99.8% D)

  • NMR tube (5 mm diameter, high precision)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and place it in a clean, dry vial.

    • Add approximately 0.6 mL of CD₃OD to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CD₃OD.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~3-4 seconds

    • Process the ¹H spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CD₃OD (δ = 3.31 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz (for ¹³C) spectrometer:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay (d1): 2 seconds

    • Process the ¹³C spectrum similarly to the ¹H spectrum. Reference the spectrum to the solvent peak of CD₃OD (δ = 49.0 ppm).

    • (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and fragmentation pattern of this compound using UPLC-ESI-QTOF-MS. This protocol is adapted from a method for the analysis of related quinazoline alkaloids.[2][3]

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • UPLC-ESI-QTOF-MS system

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for analysis (e.g., 1-1000 ng/mL) in the mobile phase.

    • Prepare the mobile phase:

      • Mobile Phase A: 0.1% formic acid in water or 20 mM ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.

  • UPLC Conditions:

    • Column: Waters ACQUITY UPLC™ BEH C8 (100.0 × 2.1 mm; 1.7 μm) or equivalent.[3]

    • Column Temperature: 40 °C.[3]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1-10 µL.

    • Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compound. For a related compound, an isocratic mobile phase of acetonitrile: 20 mM ammonium acetate (90:10; v/v) was used.

  • QTOF-MS Conditions (Positive ESI mode):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-500 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation. A fixed energy of 35 eV was used to obtain the fragmentation data presented.

    • Mass Range: m/z 50-1000.

  • Data Analysis:

    • Acquire data in full scan mode to determine the accurate mass of the [M+H]⁺ ion.

    • Acquire data in MS/MS (or product ion scan) mode by selecting the [M+H]⁺ ion as the precursor to obtain the fragmentation pattern.

    • Process the data using the instrument's software to identify the molecular formula from the accurate mass and to analyze the fragmentation pathway.

Visualizations

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis Isolate_this compound Isolate and Purify this compound Dissolve Dissolve in Deuterated Solvent (e.g., CD3OD) Isolate_this compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Lock_Shim Lock and Shim Spectrometer->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire_13C->Acquire_2D Process_Spectra Fourier Transform, Phase and Baseline Correction Acquire_2D->Process_Spectra Reference Reference Spectra Process_Spectra->Reference Assign_Signals Assign Signals Reference->Assign_Signals Structure_Elucidation Structure Elucidation Assign_Signals->Structure_Elucidation

NMR Spectroscopy Workflow for this compound Analysis.

G Sample_Prep Prepare this compound Solution in Methanol/Water UPLC Inject into UPLC System for Separation Sample_Prep->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI Q1 Quadrupole 1: Select Precursor Ion ([M+H]+) ESI->Q1 Collision_Cell Collision Cell: Induce Fragmentation (CID) Q1->Collision_Cell TOF Time-of-Flight Analyzer: Mass Analysis of Fragments Collision_Cell->TOF Detector Detector TOF->Detector Data_System Data System: Generate Mass Spectrum Detector->Data_System

UPLC-ESI-QTOF-MS Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vasicinol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vasicinol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound, a quinazoline alkaloid primarily isolated from the leaves of Adhatoda vasica (also known as Justicia adhatoda).[1][2][3] This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to extraction?

A1: this compound is a pyrroloquinazoline alkaloid found in the plant Adhatoda vasica.[1][2] Like other alkaloids, it contains nitrogen atoms and typically exhibits basic properties. Its structure includes hydroxyl groups, which influence its polarity and solubility. Understanding the chemical properties of this compound is crucial for selecting the appropriate extraction solvent and method. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Q2: Which part of the Adhatoda vasica plant is the best source for this compound?

A2: The leaves of Adhatoda vasica are reported to contain the highest concentration of quinazoline alkaloids, including this compound, vasicine, and vasicinone, making them the most common source for extraction. While other parts like roots and flowers also contain alkaloids, their concentration is generally lower.

Q3: What are the most common methods for extracting this compound?

A3: The most frequently employed methods for this compound and other alkaloids from Adhatoda vasica are:

  • Soxhlet Extraction: A continuous extraction method that is efficient but uses heat, which can potentially degrade thermolabile compounds.

  • Acid-Base Extraction: A classic method that leverages the basic nature of alkaloids to separate them from other plant constituents. This method is often used for purification after an initial solvent extraction.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient than other methods and often time-consuming.

Q4: How does the choice of solvent affect the extraction yield of this compound?

A4: The choice of solvent is critical and depends on the extraction method. The polarity of the solvent plays a significant role in the extraction efficiency.

  • Polar solvents like methanol and ethanol are effective in extracting a broad range of alkaloids. Methanol has been identified as a highly effective solvent for vasicine in successive extractions. A study on Adhatoda vasica leaf extract showed that a hydro-alcoholic solution (48.18% ethanol) at 80°C for 8 hours gave a maximum yield of 22.07%.

  • Non-polar solvents are generally less effective for extracting alkaloids in their salt form but can be used to remove non-polar impurities from the initial extract.

  • Acidified water can be used to extract alkaloids by converting them into their more water-soluble salt forms.

Q5: What is a typical yield of this compound from Adhatoda vasica leaves?

A5: The yield of total alkaloids, including vasicine and vasicinone, can vary significantly based on the plant material, geographical location, season of collection, and the extraction method used. For instance, one study reported the highest abundance of vasicine in the leaves (0.7332%) and vasicinone (0.0436%) was also only found in the leaves. Another study found that the vasicine content can vary from 0.59% to 0.93% in different accessions. While specific yield data for this compound is less commonly reported in isolation, it is a component of the total alkaloid extract.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the this compound extraction process.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Coarse powder limits solvent penetration. 2. Inappropriate Solvent Selection: The solvent's polarity may not be optimal for this compound. 3. Suboptimal Extraction Conditions: Insufficient extraction time or inadequate temperature. 4. Degradation of this compound: Excessive heat during drying or extraction.1. Optimize Particle Size: Grind the dried leaves to a fine powder (e.g., 40-mesh) to increase the surface area for extraction. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). Methanol is often a good starting point. 3. Optimize Parameters: Systematically vary the extraction time and temperature. For Soxhlet extraction, an 8-hour extraction at the solvent's boiling point is a common starting point. For maceration, allow for a longer extraction period with agitation. 4. Control Temperature: Dry the plant material in the shade or at a controlled low temperature (e.g., 40-50°C) to prevent degradation of active compounds. During extraction, for heat-sensitive compounds, consider cold extraction methods.
Co-extraction of a High Amount of Impurities (e.g., pigments, fats) 1. Non-selective Solvent: Using a highly polar solvent in the initial extraction can pull in a wide range of compounds.1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and pigments before extracting with a more polar solvent for the alkaloids. 2. Acid-Base Partitioning: After initial extraction, perform an acid-base liquid-liquid extraction to selectively isolate the basic alkaloids.
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous Shaking: Aggressive shaking of the separatory funnel. 2. Presence of Particulate Matter: Fine solid particles at the interface. 3. High pH: A very high pH can sometimes promote emulsion formation.1. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Filtration: Filter the initial extract before performing the liquid-liquid extraction to remove any suspended solids. 3. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of ethanol. Alternatively, gentle centrifugation can help break the emulsion.
No Precipitate Formation After Basification of Acidic Extract 1. Incorrect pH: The pH may not be sufficiently alkaline to convert the alkaloid salt to its free base. 2. Low Concentration of Alkaloid: The concentration of this compound in the solution is below its solubility limit. 3. Excessive Solvent: The volume of the aqueous layer is too large.1. Check and Adjust pH: Use a calibrated pH meter to ensure the pH is sufficiently alkaline (typically pH 9-11 for alkaloids). 2. Concentrate the Solution: Carefully evaporate some of the water under reduced pressure to increase the concentration of the alkaloid. 3. Cooling: Cool the solution in an ice bath to decrease the solubility of the alkaloid free base.
Low Purity of the Final Product 1. Incomplete Separation of Alkaloids: Other closely related alkaloids are co-eluting. 2. Residual Solvent or Impurities: Incomplete removal of extraction solvents or other contaminants.1. Chromatographic Purification: Employ column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and a gradient of solvents to separate this compound from other alkaloids. 2. Recrystallization: Recrystallize the final product from a suitable solvent to improve its purity. 3. Washing: Wash the final product with a solvent in which this compound is sparingly soluble but the impurities are soluble.

Data Presentation

Table 1: Comparison of Solvents for Alkaloid Extraction from Adhatoda vasica
SolventPolarity IndexObservations on YieldReference(s)
n-Hexane0.1Effective for removing non-polar impurities. Low yield of alkaloids.
Toluene2.4Used in some extraction protocols.
Ethyl Acetate4.4Moderate polarity, can extract a range of compounds.
Acetone5.1Good solvent for many organic compounds.
Ethanol4.3A good solvent for extracting alkaloids. A 48.18% aqueous ethanol solution was found to be optimal in one study.
Methanol5.1Often shows the highest extraction yield for total alkaloids. Identified as the most effective for vasicine.
Water10.2High polarity, extracts a wide range of water-soluble compounds, including alkaloid salts.
Table 2: Effect of Temperature on Extraction Yield
Extraction MethodTemperature RangeGeneral Effect on YieldConsiderationsReference(s)
MacerationRoom Temperature - 60°CIncreased temperature generally increases solubility and diffusion, leading to higher yield up to a certain point.Higher temperatures can increase the extraction of undesirable compounds and risk degradation of thermolabile alkaloids.
Soxhlet ExtractionBoiling point of the solventGenerally provides a higher yield than maceration due to continuous extraction with fresh, hot solvent.Prolonged exposure to high temperatures can lead to the degradation of this compound.
Pressurized Liquid Extraction100°C - 200°CSignificantly increases extraction efficiency.Requires specialized equipment. High temperatures can cause degradation if not optimized.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

Objective: To extract total alkaloids, including this compound, from Adhatoda vasica leaves using a Soxhlet apparatus.

Materials:

  • Dried and powdered leaves of Adhatoda vasica (40-mesh)

  • Methanol (analytical grade)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh about 20 g of the dried, powdered leaf material and place it inside a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus. Fill the round-bottom flask with 250 mL of methanol.

  • Heat the flask using a heating mantle to the boiling point of methanol.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Carefully dismantle the apparatus and collect the methanolic extract from the round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

  • The crude extract can then be subjected to further purification steps, such as acid-base extraction or column chromatography.

Protocol 2: Acid-Base Extraction for Purification of this compound

Objective: To purify this compound from a crude extract by separating it from non-basic compounds.

Materials:

  • Crude alkaloid extract (from Protocol 1)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM) or Chloroform

  • Separatory funnel

  • pH paper or a pH meter

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in 100 mL of 5% HCl. The alkaloids will form their hydrochloride salts and dissolve in the aqueous acidic solution.

  • Transfer the acidic solution to a separatory funnel.

  • Extract the acidic solution with 50 mL of DCM three times to remove any non-basic, organic-soluble impurities. Discard the organic layers.

  • Carefully basify the aqueous layer by adding 10% NH₄OH or NaOH dropwise while stirring until the pH reaches 9-10. This will convert the alkaloid salts back to their free base form, which is less soluble in water.

  • Extract the basified aqueous solution with 50 mL of DCM three times. The free base alkaloids will move into the organic layer.

  • Combine the organic layers and wash them with 50 mL of distilled water to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified alkaloid mixture containing this compound.

Mandatory Visualizations

Vasicinol_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_purification Purification start Collect Adhatoda vasica leaves dry Dry leaves (shade or low temp) start->dry grind Grind to fine powder (40-mesh) dry->grind soxhlet Soxhlet Extraction (Methanol) grind->soxhlet Method 1 maceration Maceration (Ethanol/Methanol) grind->maceration Method 2 concentrate Concentrate Extract (Rotary Evaporator) soxhlet->concentrate maceration->concentrate acid_base Acid-Base Extraction concentrate->acid_base column_chrom Column Chromatography acid_base->column_chrom pure_this compound Pure this compound column_chrom->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Improper Plant Material Preparation start->cause1 cause2 Suboptimal Extraction Conditions start->cause2 cause3 Inappropriate Solvent Choice start->cause3 cause4 Degradation of Compound start->cause4 sol1 Grind to finer powder cause1->sol1 sol2 Optimize time & temperature cause2->sol2 sol3 Screen different solvents cause3->sol3 sol4 Use lower temperatures cause4->sol4

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Solubility Issues in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during your experiments.

I. Small Molecule Solubility

Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), impacting their bioavailability and therapeutic efficacy. This section provides solutions to common solubility challenges for small molecules.

Frequently Asked Questions (FAQs)

Q1: My compound is poorly soluble in aqueous media. What are the primary causes?

A1: Poor aqueous solubility in small molecules typically stems from a combination of factors related to the compound's physicochemical properties. High lipophilicity, a strong crystal lattice energy, and a lack of ionizable groups are primary contributors.[1] Molecules with high lipophilicity prefer non-polar environments and resist dissolving in water. A stable crystalline structure requires significant energy to break down the crystal lattice before the molecules can interact with the solvent.[1]

Q2: What are the initial steps I should take to improve the solubility of my compound?

A2: A logical first step is to assess the compound's ionization potential. If the compound is ionizable (acidic or basic), pH adjustment of the solution can be a simple and effective method to increase solubility. For non-ionizable compounds or when pH modification is not feasible, exploring techniques like co-solvency or particle size reduction are common initial strategies.

Q3: How do I choose the most appropriate solubility enhancement technique for my compound?

A3: The selection of a suitable technique depends on the drug's properties, the desired dosage form, and the stage of development.[2] A decision tree can guide this selection process, taking into account factors like the drug's melting point, logP, and whether it is ionizable.

Below is a decision tree to aid in selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Decision_Tree start Poorly Soluble Compound ionizable Is the compound ionizable? start->ionizable high_mp High Melting Point? ionizable->high_mp No salt Salt Formation / pH Adjustment ionizable->salt Yes logp LogP > 3? high_mp->logp Yes particle_size Particle Size Reduction (Micronization/Nanonization) high_mp->particle_size No asd Amorphous Solid Dispersion (ASD) logp->asd Yes cocrystal Co-crystals logp->cocrystal No cosolvency Co-solvency / Surfactants asd->cosolvency Alternative

Caption: Decision tree for selecting a solubility enhancement technique.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubility enhancement techniques.

Salt formation is a widely used and effective method for increasing the solubility of ionizable drugs.[3]

Issue: My acidic or basic compound has poor aqueous solubility.

Solution: Convert the free acid or base into a salt form.

Experimental Protocol: Salt Screening

A multi-tier strategy is often employed for salt selection.[3]

  • Counterion Selection:

    • Based on the pKa of the API, select a panel of pharmaceutically acceptable counterions. A general rule is that the pKa difference between the API and the counterion should be greater than 2-3 to ensure stable salt formation.

    • Common counterions for basic drugs include hydrochloride, sulfate, and mesylate.

    • Common counterions for acidic drugs include sodium, potassium, and calcium.

  • Initial Screening (Small Scale):

    • Dissolve the API in a small volume of various solvents (e.g., ethanol, isopropanol, acetone, water).

    • Add a stoichiometric amount of the selected counterion.

    • Allow the solutions to evaporate slowly at room temperature or store at 4°C to induce crystallization.

    • Alternatively, slurry a mixture of the API and counterion in a solvent.

  • Characterization:

    • Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.

    • Use Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm salt formation.

  • Property Evaluation:

    • Measure the aqueous solubility and dissolution rate of the promising salt forms.

    • Assess physical properties such as hygroscopicity, stability, and crystallinity.

Below is a workflow for a typical salt screening process.

Salt_Screening_Workflow start Start: Ionizable API select_counterions Select Counterions (pKa rule) start->select_counterions select_solvents Select Solvents select_counterions->select_solvents screening Perform Salt Screening (Evaporation, Slurry) select_solvents->screening characterize Characterize Solids (XRPD, NMR, FTIR) screening->characterize evaluate Evaluate Properties (Solubility, Stability, Hygroscopicity) characterize->evaluate select_salt Select Optimal Salt Form evaluate->select_salt

Caption: Workflow for the salt screening process.

Creating an amorphous solid dispersion (ASD) is a powerful technique for significantly increasing the solubility of poorly soluble drugs, particularly for BCS Class II compounds. This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.

Issue: My compound has very low aqueous solubility and a high melting point, making other methods less effective.

Solution: Prepare an amorphous solid dispersion using spray drying.

Experimental Protocol: Spray Drying for ASD Preparation

  • Polymer and Solvent Selection:

    • Select a hydrophilic polymer that is miscible with the drug (e.g., HPMC, HPMCAS, PVP, Soluplus®).

    • Choose a common solvent system that dissolves both the drug and the polymer (e.g., acetone, methanol, or a mixture).

  • Feed Solution Preparation:

    • Dissolve the drug and polymer in the selected solvent system to create a homogenous feed solution.

  • Spray Drying Process:

    • Atomization: Pump the feed solution through a nozzle to create fine droplets.

    • Drying: Introduce the droplets into a heated drying chamber where the solvent rapidly evaporates, leaving solid particles of the drug dispersed in the polymer.

    • Collection: Separate the dried ASD powder from the gas stream using a cyclone.

  • Characterization:

    • Confirm the amorphous nature of the drug in the ASD using XRPD and Differential Scanning Calorimetry (DSC).

    • Evaluate the in vitro dissolution rate of the ASD compared to the crystalline drug.

Below is a workflow for the spray drying process to create amorphous solid dispersions.

Spray_Drying_Workflow start Start: Drug and Polymer dissolve Dissolve in Common Solvent (Feed Solution) start->dissolve atomize Atomize Feed Solution (Nozzle) dissolve->atomize dry Rapid Solvent Evaporation (Drying Chamber) atomize->dry collect Collect ASD Powder (Cyclone) dry->collect characterize Characterize ASD (XRPD, DSC, Dissolution) collect->characterize end Amorphous Solid Dispersion characterize->end

Caption: Workflow for preparing amorphous solid dispersions via spray drying.

Reducing the particle size of a drug increases its surface area, which can lead to an enhanced dissolution rate.

Issue: My compound's dissolution is slow, limiting its absorption.

Solution: Reduce the particle size through micronization.

Experimental Protocol: Jet Mill Micronization

  • Material Preparation: Ensure the API is in a solid, crystalline form suitable for milling.

  • Jet Milling:

    • Introduce the API into the jet mill.

    • High-pressure gas creates a high-velocity stream that causes particles to collide with each other, leading to particle size reduction.

    • The process is typically performed at ambient or sub-ambient temperatures, making it suitable for heat-sensitive compounds.

  • Particle Size Analysis:

    • Measure the particle size distribution of the micronized powder using techniques like laser diffraction.

  • Dissolution Testing:

    • Compare the dissolution rate of the micronized API to the un-milled material.

Quantitative Data on Solubility Enhancement

The following tables summarize the fold increase in solubility for celecoxib and itraconazole using various enhancement techniques.

Table 1: Solubility Enhancement of Celecoxib

TechniqueCarrier/MethodFold Increase in SolubilityReference
Solid DispersionCremophor RH40~717
Solid DispersionPluronic F127 (1:5 w/w)5
NanoformulationDry Co-milling>4.8
Deep Eutectic SolventCholine Chloride/Malonic Acid~62,700

Table 2: Solubility Enhancement of Itraconazole

TechniqueCarrier/MethodFold Increase in SolubilityReference
Salt FormationBesylate Salt (in SGF)~67
Solid DispersionSoluplus® (HME)~43
Solid DispersionXL-10 (HME)~59
Centrifugal Melt SpinningSucrose Microfibers12
Solid DispersionCroscarmellose Sodium (1:7)>7

II. Protein Solubility

Protein aggregation and precipitation are common challenges in research, bioprocessing, and drug development, leading to loss of active protein and potential immunogenicity.

Frequently Asked Questions (FAQs)

Q1: My purified protein is precipitating out of solution. What are the likely causes?

A1: Protein precipitation is often due to aggregation, where protein molecules clump together. Common triggers include:

  • High Protein Concentration: Increased intermolecular interactions can lead to aggregation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical. Proteins are often least soluble at their isoelectric point (pI).

  • Temperature Stress: Both high temperatures and repeated freeze-thaw cycles can cause denaturation and aggregation.

  • Presence of Contaminants: Proteases or other impurities can destabilize the protein.

Q2: What initial steps can I take to improve my protein's solubility?

A2: Start by optimizing the buffer conditions. Adjusting the pH to be at least one unit away from the protein's pI can significantly improve solubility. Varying the salt concentration can also help; some proteins are more stable at low ionic strength, while others require higher salt concentrations to prevent aggregation. Working at lower temperatures (e.g., 4°C) can also help maintain protein stability.

Q3: Are there any additives that can help stabilize my protein and prevent aggregation?

A3: Yes, several additives can be used to enhance protein solubility and stability:

  • Glycerol or Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and stabilizers.

  • Amino Acids (e.g., arginine, proline): These can help to solubilize proteins and prevent aggregation.

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

  • Non-denaturing Detergents (e.g., Tween 20, CHAPS): These are particularly useful for membrane proteins and can help to solubilize aggregates.

Troubleshooting Guide: Protein Aggregation and Precipitation

Issue: My protein of interest is forming visible precipitates or aggregates.

Solution: Follow this systematic troubleshooting workflow to identify the cause and find a solution.

Protein_Aggregation_Troubleshooting start Protein Aggregation Observed check_concentration Is Protein Concentration Too High? start->check_concentration lower_concentration Lower Protein Concentration check_concentration->lower_concentration Yes check_buffer Are Buffer Conditions Optimal? check_concentration->check_buffer No lower_concentration->check_buffer optimize_buffer Optimize Buffer (pH, Ionic Strength) check_buffer->optimize_buffer No check_temp Is Temperature Stress a Factor? check_buffer->check_temp Yes optimize_buffer->check_temp optimize_temp Optimize Temperature (Work at 4°C, Avoid Freeze-Thaw) check_temp->optimize_temp Yes additives Consider Additives check_temp->additives No optimize_temp->additives add_stabilizers Add Stabilizers (Glycerol, Arginine, etc.) additives->add_stabilizers add_reducing Add Reducing Agents (DTT, BME) add_stabilizers->add_reducing add_detergents Add Non-denaturing Detergents add_reducing->add_detergents end Soluble, Stable Protein add_detergents->end

Caption: Troubleshooting workflow for protein aggregation.

Experimental Protocol: Buffer Optimization for Protein Solubility

  • Determine Isoelectric Point (pI): Use an online tool or software to predict the pI of your protein based on its amino acid sequence.

  • Prepare a pH Screen: Prepare a series of buffers with pH values ranging from at least one pH unit below to one pH unit above the predicted pI.

  • Prepare a Salt Screen: For the optimal pH determined in the previous step, prepare a series of buffers with varying concentrations of a salt like NaCl (e.g., 0 mM, 50 mM, 150 mM, 500 mM).

  • Dialysis or Buffer Exchange: Exchange your purified protein into each of the buffer conditions.

  • Assess Solubility:

    • Visually inspect for any precipitation.

    • Measure the protein concentration in the supernatant after centrifugation to quantify the amount of soluble protein.

    • Use techniques like Dynamic Light Scattering (DLS) to assess the presence of soluble aggregates.

References

Technical Support Center: Separation of Vasicine and Vasicinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of vasicine and vasicinone from plant sources, primarily Adhatoda vasica.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating vasicine and vasicinone?

A1: The most frequently employed methods for the separation of vasicine and vasicinone are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3][4] Column chromatography is also used, often as a purification step after initial extraction.[5]

Q2: What are the key differences in physicochemical properties between vasicine and vasicinone that are exploited for separation?

A2: Vasicine and vasicinone are both quinazoline alkaloids. Vasicinone is the auto-oxidation product of vasicine. This structural difference leads to slight variations in polarity, which is the primary principle utilized in chromatographic separations. These differences in polarity allow for their separation using appropriate stationary and mobile phases.

Q3: Is it possible for vasicine to convert to vasicinone during the extraction and separation process?

A3: Yes, vasicine is susceptible to oxidation and can be converted to vasicinone, especially when exposed to heat and certain extraction conditions. This is a critical consideration for accurate quantification and obtaining pure compounds. One study noted that vasicinone might be an artifact of extraction and storage.

Q4: What are typical extraction methods used to obtain a crude extract containing vasicine and vasicinone before separation?

A4: Common extraction techniques include Soxhlet extraction, maceration, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of solvent is crucial, with methanol being frequently reported as an effective solvent for extracting both alkaloids. An acid-base extraction method can also be employed to isolate the alkaloid mixture.

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor resolution between vasicine and vasicinone peaks. - Inappropriate mobile phase composition.- Incorrect column selection.- pH of the mobile phase is not optimal.- Adjust the mobile phase composition. For C18 columns, common mobile phases include acetonitrile and phosphate buffer or water with an acid modifier like trifluoroacetic acid or acetic acid.- Ensure the use of a high-resolution column, such as a C18 column.- Optimize the pH of the mobile phase; a slightly acidic pH (around 3-4) is often used.
Tailing of peaks. - Active sites on the stationary phase.- Overloading of the column.- Inappropriate mobile phase pH.- Use a mobile phase with an acidic modifier to suppress silanol interactions.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH.
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Filter the mobile phase and flush the system thoroughly.- Implement a robust needle wash protocol between injections.
Inconsistent retention times. - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if it has exceeded its lifetime.
HPTLC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots (low Rf difference). - Incorrect mobile phase composition.- Optimize the solvent system. A common mobile phase for silica gel plates is a mixture of ethyl acetate, methanol, and ammonia.
Streaking of spots. - Sample overloading.- Sample solvent incompatible with the mobile phase.- Apply a smaller volume or a more dilute sample.- Ensure the sample is dissolved in a solvent that is compatible with the mobile phase and allows for a tight application band.
Inaccurate quantification. - Uneven application of the sample.- Improper plate development.- Incorrect scanning wavelength.- Use an automatic TLC sampler for consistent application.- Ensure the developing chamber is properly saturated with the mobile phase vapor.- Scan the plate at the wavelength of maximum absorbance for both compounds (e.g., around 270-281 nm).

Experimental Protocols

Protocol 1: HPLC-DAD Method for Simultaneous Quantification

This protocol is based on a reversed-phase HPLC method with photodiode-array detection.

1. Instrumentation:

  • HPLC system with a photodiode-array detector (PDA).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

  • Water (HPLC grade).

  • Methanol (for sample preparation).

  • Reference standards of vasicine and vasicinone.

3. Chromatographic Conditions:

  • Mobile Phase: 0.1% Trifluoroacetic acid in water:acetonitrile (90:10, v/v) as an isocratic mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

4. Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Extract with methanol using a suitable method (e.g., sonication, Soxhlet).

  • Filter the extract through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample and standards into the HPLC system.

  • Identify and quantify vasicine and vasicinone by comparing retention times and peak areas with the reference standards. Expected retention times are approximately 7.58 min for vasicine and 9.07 min for vasicinone under these conditions.

Protocol 2: HPTLC Method for Simultaneous Determination

This protocol outlines a high-performance thin-layer chromatography method for the simultaneous determination of vasicine and vasicinone.

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.

  • Silica gel 60 F254 HPTLC plates.

2. Reagents:

  • Ethyl acetate (AR grade).

  • Methanol (AR grade).

  • Ammonia solution.

  • Reference standards of vasicine and vasicinone.

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Ethyl acetate:methanol:ammonia (8:2:0.2, v/v/v).

  • Development: Develop the plate up to a distance of 8 cm in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Detection: Visualize under UV light at 254 nm and scan densitometrically at 270 nm or 281 nm.

4. Sample Preparation:

  • Prepare extracts by dissolving a known quantity of the sample in methanol.

  • Apply the sample and standard solutions as bands on the HPTLC plate using an automatic applicator.

5. Analysis:

  • After development, dry the plate.

  • Quantify the amounts of vasicine and vasicinone by measuring the peak areas and comparing them with the calibration curve prepared from the reference standards. The expected Rf values are approximately 0.37 for vasicine and 0.57 for vasicinone with this mobile phase.

Data Presentation

Table 1: HPLC Separation Parameters for Vasicine and Vasicinone

Parameter Method 1 Method 2
Column Waters, Nova-Pack, C18 (250 mm × 4.6 mm, 5 µm)Agela's Unisphere Aqua C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:0.1 M Phosphate buffer:Glacial acetic acid (15:85:1, v/v/v)0.1% Trifluoroacetic acid in water:Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 300 nm280 nm
Retention Time (Vasicine) ~3.72 min~7.58 min
Retention Time (Vasicinone) ~6.27 min~9.07 min

Table 2: HPTLC Separation Parameters for Vasicine and Vasicinone

Parameter Method 1
Stationary Phase Silica gel 60 GF254 HPTLC plates
Mobile Phase Ethyl acetate:Methanol:Ammonia (8:2:0.2, v/v/v)
Detection Wavelength 270 nm and 281 nm
Rf (Vasicine) ~0.37
Rf (Vasicinone) ~0.57

Visualizations

Experimental_Workflow cluster_extraction Plant Material Processing & Extraction cluster_separation Chromatographic Separation cluster_analysis Analysis & Quantification plant Adhatoda vasica Plant Material powder Drying & Powdering plant->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC (C18 Column) crude_extract->hplc Inject hptlc HPTLC (Silica Gel Plate) crude_extract->hptlc Apply vasicine Pure Vasicine hplc->vasicine vasicinone Pure Vasicinone hplc->vasicinone hptlc->vasicine hptlc->vasicinone quantification Quantification (UV/PDA Detector) vasicine->quantification vasicinone->quantification acid_base_extraction plant_powder Powdered Plant Material acid_extraction Extract with Acidic Water (e.g., 5% Acetic Acid) plant_powder->acid_extraction filtration1 Filter acid_extraction->filtration1 acidic_filtrate Aqueous Acidic Extract (Contains Alkaloid Salts) filtration1->acidic_filtrate defatting Wash with Non-polar Solvent (e.g., n-hexane) acidic_filtrate->defatting defatted_acidic Defatted Aqueous Extract defatting->defatted_acidic basification Basify with Ammonia (pH ~9) defatted_acidic->basification basic_solution Aqueous Basic Solution (Contains Free Alkaloids) basification->basic_solution chloroform_extraction Extract with Chloroform basic_solution->chloroform_extraction chloroform_layer Chloroform Layer (Contains Vasicine & Vasicinone) chloroform_extraction->chloroform_layer evaporation Evaporate Chloroform chloroform_layer->evaporation crude_alkaloids Crude Alkaloid Mixture evaporation->crude_alkaloids

References

Technical Support Center: Degradation of ADC-X Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the hypothetical antibody-drug conjugate, ADC-X, under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ADC-X when exposed to different pH conditions?

The degradation of ADC-X is multifaceted and influenced by pH due to the distinct chemistries of the monoclonal antibody, the pH-sensitive linker, and the cytotoxic payload. At different pH values, you may observe:

  • Acidic pH (pH < 6.0): The primary degradation pathway is the acid-catalyzed cleavage of the hydrazone bond within "Linker-Z". This results in the premature release of "Payload-Y".[1][2] Below the isoelectric point (pI) of the antibody, there can also be an increased propensity for aggregation.[3]

  • Neutral pH (pH 6.0 - 8.0): ADC-X is generally most stable in this range. However, prolonged incubation can lead to deamidation and oxidation of the antibody, as well as the potential for slow aggregation, driven by the hydrophobic nature of "Payload-Y".

  • Alkaline pH (pH > 8.0): At alkaline pH, deamidation and fragmentation of the antibody backbone can be accelerated. The linker may also be susceptible to hydrolysis, leading to drug release. Furthermore, high pH can induce conformational changes in the antibody, potentially exposing hydrophobic regions and increasing the risk of aggregation.[4]

Q2: How does the Drug-to-Antibody Ratio (DAR) of ADC-X influence its stability at different pH values?

A higher DAR in ADC-X generally correlates with decreased stability across all pH ranges, primarily due to the increased hydrophobicity imparted by "Payload-Y". This heightened hydrophobicity can lead to a greater tendency for self-association and aggregation, a phenomenon that can be exacerbated by pH conditions that approach the antibody's isoelectric point.

Q3: What are the recommended analytical techniques to monitor the degradation of ADC-X at different pHs?

A multi-faceted analytical approach is crucial for comprehensively monitoring the degradation of ADC-X. Recommended techniques include:

  • Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess changes in the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of free "Payload-Y" that has been released from the ADC.

  • Mass Spectrometry (MS): For detailed characterization of degradation products, including modifications to the antibody and the specific sites of linker cleavage.

  • Capillary Electrophoresis (CE-SDS): For high-resolution separation and quantification of fragments.

Troubleshooting Guides

Problem 1: Increased Aggregation of ADC-X Observed During Low pH Hold Step
  • Symptom: A significant increase in high molecular weight species is detected by SEC after incubating ADC-X at a pH below 6.0.

  • Potential Cause: The pH of the solution is close to the isoelectric point (pI) of the monoclonal antibody component of ADC-X, leading to reduced electrostatic repulsion and increased protein-protein interactions. The conjugation of the hydrophobic "Payload-Y" can further exacerbate this issue.

  • Troubleshooting Steps:

    • Determine the pI of ADC-X: If not already known, determine the isoelectric point of the ADC.

    • Adjust Buffer pH: Modify the buffer to a pH that is at least 1-1.5 units away from the pI.

    • Screen Excipients: Evaluate the addition of stabilizing excipients, such as polysorbates or sugars (e.g., sucrose, trehalose), which can help to reduce hydrophobic interactions and prevent aggregation.

    • Optimize ADC Concentration: Higher concentrations of ADC-X can increase the likelihood of aggregation. Evaluate if a lower concentration is feasible for the experimental step.

Problem 2: Premature Release of "Payload-Y" at Neutral pH
  • Symptom: RP-HPLC analysis shows a time-dependent increase in free "Payload-Y" when ADC-X is stored in a buffer at pH 7.4.

  • Potential Cause: While the "Linker-Z" is designed for stability at neutral pH, some residual enzymatic activity in the formulation or inherent instability of the linker could lead to slow cleavage.

  • Troubleshooting Steps:

    • Ensure Aseptic Conditions: Microbial contamination can introduce proteases that may cleave the linker or the antibody. Ensure all buffers and materials are sterile.

    • Chelating Agents: If metal-catalyzed hydrolysis is suspected, consider the addition of a chelating agent like EDTA to the formulation.

    • Linker Chemistry Review: If the premature release is persistent, it may indicate an inherent instability of the specific "Linker-Z" chemistry in the formulation buffer. A re-evaluation of the linker design may be necessary for long-term stability.

Problem 3: ADC-X Fragmentation at Alkaline pH
  • Symptom: CE-SDS or SEC analysis reveals an increase in low molecular weight species after exposure of ADC-X to a pH above 8.0.

  • Potential Cause: Alkaline conditions can catalyze the fragmentation of the antibody backbone through mechanisms such as hydrolysis of peptide bonds.

  • Troubleshooting Steps:

    • Avoid High pH Exposure: Whenever possible, avoid exposing ADC-X to alkaline conditions.

    • Buffer Optimization: If an alkaline pH is necessary for a specific process step, minimize the exposure time and temperature.

    • Formulation for Stability: For long-term storage, formulate ADC-X in a buffer with a pH in the range of 6.0-7.5.

Data Presentation

Table 1: Stability of ADC-X After 7-Day Incubation at Different pH Values (4°C)

pH% Aggregates (by SEC)% Fragments (by SEC)% Free Payload-Y (by RP-HPLC)
4.58.21.525.3
5.55.11.210.8
6.52.31.11.5
7.42.51.31.8
8.56.84.23.1

Table 2: Effect of Excipients on ADC-X Aggregation at pH 5.5 (7-Day Incubation at 4°C)

Excipient% Aggregates (by SEC)
None5.1
0.02% Polysorbate 203.5
5% Sucrose3.9
0.02% Polysorbate 20 + 5% Sucrose2.8

Experimental Protocols

Protocol 1: Forced Degradation of ADC-X by pH Stress
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate for acidic, phosphate for neutral, and borate for alkaline).

  • Sample Preparation: Dilute ADC-X to a final concentration of 1 mg/mL in each of the prepared buffers.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 7 days). A control sample should be stored at 4°C.

  • Time-Point Analysis: At specified time points (e.g., Day 0, Day 1, Day 3, Day 7), withdraw aliquots from each sample.

  • Neutralization: For the aliquots from acidic and alkaline conditions, neutralize the pH by adding a small amount of a concentrated base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using SEC, HIC, RP-HPLC, and CE-SDS as described in the respective analytical protocols.

Protocol 2: Analysis of ADC-X Aggregation by Size Exclusion Chromatography (SEC)
  • Instrumentation: An HPLC system equipped with a UV detector and a suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Prepare a mobile phase appropriate for SEC, typically a phosphate buffer with a salt like NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the ADC-X sample to an appropriate concentration (e.g., 0.5 mg/mL) with the mobile phase.

  • Chromatography:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments). Calculate the percentage of each.

Visualizations

ADC_Degradation_Pathway cluster_acidic Acidic pH (<6.0) cluster_neutral Neutral pH (6.0-8.0) cluster_alkaline Alkaline pH (>8.0) ADC-X (Stable) ADC-X (Stable) Linker Cleavage Linker Cleavage ADC-X (Stable)->Linker Cleavage Hydrazone Hydrolysis Aggregation (pI) Aggregation (pI) ADC-X (Stable)->Aggregation (pI) Deamidation Deamidation ADC-X (Stable)->Deamidation Oxidation Oxidation ADC-X (Stable)->Oxidation Fragmentation Fragmentation ADC-X (Stable)->Fragmentation Peptide Bond Hydrolysis Deamidation (Accelerated) Deamidation (Accelerated) ADC-X (Stable)->Deamidation (Accelerated) Free Payload-Y Free Payload-Y Linker Cleavage->Free Payload-Y

Caption: Degradation pathways of ADC-X under different pH conditions.

Troubleshooting_Workflow Observe Degradation Observe Degradation Identify Degradation Type Identify Degradation Type Observe Degradation->Identify Degradation Type Aggregation Aggregation Identify Degradation Type->Aggregation High MW Species Fragmentation Fragmentation Identify Degradation Type->Fragmentation Low MW Species Payload Release Payload Release Identify Degradation Type->Payload Release Free Payload Check pH Check pH Aggregation->Check pH Fragmentation->Check pH Review Linker Chemistry Review Linker Chemistry Payload Release->Review Linker Chemistry Optimize pH Optimize pH Check pH->Optimize pH Near pI or Alkaline Control Temp/Time Control Temp/Time Check pH->Control Temp/Time Alkaline Screen Excipients Screen Excipients Optimize pH->Screen Excipients Stable ADC-X Stable ADC-X Screen Excipients->Stable ADC-X Review Linker Chemistry->Stable ADC-X Control Temp/Time->Stable ADC-X

Caption: Troubleshooting workflow for ADC-X degradation.

Experimental_Workflow Start Start Prepare ADC-X in Buffers of Different pH Prepare ADC-X in Buffers of Different pH Start->Prepare ADC-X in Buffers of Different pH Incubate at Stress Temperature (e.g., 40°C) Incubate at Stress Temperature (e.g., 40°C) Prepare ADC-X in Buffers of Different pH->Incubate at Stress Temperature (e.g., 40°C) Collect Samples at Time Points Collect Samples at Time Points Incubate at Stress Temperature (e.g., 40°C)->Collect Samples at Time Points Analyze Samples Analyze Samples Collect Samples at Time Points->Analyze Samples SEC SEC Analyze Samples->SEC RP-HPLC RP-HPLC Analyze Samples->RP-HPLC CE-SDS CE-SDS Analyze Samples->CE-SDS HIC HIC Analyze Samples->HIC Compile Data and Assess Stability Compile Data and Assess Stability SEC->Compile Data and Assess Stability RP-HPLC->Compile Data and Assess Stability CE-SDS->Compile Data and Assess Stability HIC->Compile Data and Assess Stability End End Compile Data and Assess Stability->End

Caption: Experimental workflow for pH-based forced degradation study.

References

Technical Support Center: Storage & Handling Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of laboratory reagents and materials. Find answers to frequently asked questions and troubleshooting guidance for common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for storing laboratory chemicals safely?

A1: Safe chemical storage is paramount for laboratory safety and data integrity. Key principles include:

  • Segregation: Store incompatible chemicals separately to prevent hazardous reactions. For example, acids should be segregated from bases, and oxidizing acids from organic acids and flammable materials.[1]

  • Labeling: All chemical containers must be clearly labeled with the chemical name, concentration, date received, and date opened.[1][2][3] Faded or damaged labels should be replaced immediately.[4]

  • Ventilation: Store volatile, toxic, and odoriferous chemicals in ventilated cabinets to minimize exposure to hazardous vapors.

  • Temperature Control: Adhere to the manufacturer's recommended storage temperatures. Many reagents require specific temperature ranges, such as refrigeration or freezing.

  • Inventory Management: Implement a "first-in, first-out" system and regularly review your inventory to dispose of expired or degraded materials. Dating containers upon receipt and opening is a crucial step.

Q2: How should I store temperature-sensitive reagents like enzymes and antibodies?

A2: The stability of biological reagents is highly dependent on proper temperature control.

  • Enzymes: Most enzymes are labile and should be stored at –20°C or –80°C in non-frost-free freezers to maintain their activity.

  • Antibodies: Unconjugated antibodies are typically stored at –20°C or –80°C. Conjugated antibodies, such as those linked to fluorescent dyes or enzymes, are often more sensitive and should be stored at 2–8°C and protected from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can damage proteins. Aliquoting reagents into single-use volumes upon receipt is a highly recommended practice. When freezing proteins or cells, consider using cryoprotectants like glycerol or DMSO.

Q3: What are the best practices for handling and storing flammable liquids?

A3: Flammable liquids pose a significant fire risk and must be handled with extreme care.

  • Storage Cabinets: Store flammable liquids in approved, specially designed flammable liquid storage cabinets.

  • Refrigerators: Never store flammable materials in standard domestic refrigerators. Use only explosion-proof or flammable-safe refrigerators.

  • Quantity Limits: Keep only the necessary quantities of flammable liquids in the laboratory work area. Bulk quantities should be stored in a separate, designated storage area.

  • Ignition Sources: Keep flammable liquids away from all potential sources of ignition, such as open flames, hot plates, and electrical equipment.

Q4: My experiment failed. How can I troubleshoot if it was due to improper reagent storage?

A4: If you suspect reagent failure, a systematic approach can help identify the cause. Refer to the troubleshooting workflow below for a step-by-step guide. Key indicators of potential reagent degradation include:

  • Cloudiness in liquids

  • Changes in color

  • Formation of solids in liquids or liquids in solids

  • Visible signs of container deterioration, such as degraded plastic.

Troubleshooting Guide

Workflow for Investigating Reagent-Related Experimental Failure

This workflow outlines the logical steps to follow when troubleshooting an experiment where reagent stability is .

G A Experiment Failure or Unexpected Results B Review Storage Conditions of All Reagents Used A->B C Were all reagents stored according to manufacturer's recommendations? B->C D Check Reagent Expiration Dates and 'Date Opened' C->D Yes H Quarantine Suspected Reagent(s) C->H No E Are any reagents expired or opened for an extended period? D->E F Visually Inspect Reagents and Containers E->F No E->H Yes G Are there signs of precipitation, color change, or container damage? F->G G->H Yes I Perform a Quality Control Experiment with a New Lot or a Known Good Reagent G->I No H->I J Does the QC experiment work? I->J K Problem is likely with the suspected reagent. Discard and replace. J->K No L Problem may lie elsewhere (e.g., protocol, instrument). Review other variables. J->L Yes M Investigate other potential causes for failure. L->M G cluster_acids Acids Cabinet cluster_bases Bases Cabinet cluster_flammables Flammables Cabinet cluster_oxidizers Oxidizers Cabinet Organic Acids Organic Acids Caustic Bases Caustic Bases Organic Acids->Caustic Bases Incompatible Oxidizing Acids Oxidizing Acids Alcohols Alcohols Oxidizing Acids->Alcohols Incompatible Inorganic Acids Inorganic Acids Inorganic Acids->Caustic Bases Incompatible Ammonia Solutions Ammonia Solutions Solvents Solvents Peroxides Peroxides Peroxides->Solvents Incompatible Nitrates Nitrates

References

Technical Support Center: Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting robust analytical method validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the validation of analytical methods, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Method Validation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Column overload- Dead volume in the system- Replace or clean the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.[1]- Check and tighten all fittings to minimize dead volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Leaks in the pump or injector- Temperature variations- Column aging- Prepare fresh mobile phase and ensure proper mixing and degassing.[2]- Perform a leak test and replace seals if necessary.- Use a column oven to maintain a consistent temperature.[2]- Replace the column if it has exceeded its recommended lifetime or number of injections.
Baseline Noise or Drift - Contaminated mobile phase or detector- Air bubbles in the system- Leaks- Detector lamp nearing the end of its life- Use high-purity solvents and filter the mobile phase.[3]- Degas the mobile phase thoroughly.[3]- Check for and fix any leaks in the system.- Replace the detector lamp if its intensity is low.
Ghost Peaks - Sample carryover from previous injections- Contamination in the sample or mobile phase- Impurities in the injection solvent- Implement a robust needle wash program between injections.- Analyze a blank solvent injection to identify the source of contamination.- Use a high-purity solvent for sample dissolution that is compatible with the mobile phase.
GC Method Validation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Active sites in the inlet liner or column- Column overloading- Non-volatile residues in the sample- Inappropriate injection temperature- Use a deactivated liner and/or a guard column.- Dilute the sample or reduce the injection volume.- Ensure proper sample cleanup to remove non-volatile components.- Optimize the injector temperature to ensure complete and rapid vaporization.
Poor Resolution - Inadequate separation on the column- Incorrect oven temperature program- Carrier gas flow rate is too high or too low- Select a column with a different stationary phase that provides better selectivity for the analytes.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.- Determine the optimal flow rate for the carrier gas (e.g., using a van Deemter plot).
Baseline Spikes or Noise - Septum bleed- Contaminated carrier gas- Electrical interference- Use a high-quality, low-bleed septum and replace it regularly.- Install and regularly change gas purifiers for the carrier gas.- Ensure the GC is properly grounded and shielded from other electronic equipment.
Irreproducible Peak Areas - Leaks in the injection port- Inconsistent injection volume (manual injection)- Sample discrimination in the inlet- Check the septum and O-rings for leaks and replace if necessary.- Use an autosampler for improved injection precision. If manual, ensure a consistent and rapid injection technique.- Optimize the inlet temperature and use a liner with glass wool to aid in sample vaporization.

Frequently Asked Questions (FAQs)

General Validation Questions

Q1: What is analytical method validation?

A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves a series of experiments to confirm that the method is reliable, accurate, and precise for the analysis of a specific analyte in a particular sample matrix.

Q2: Why is analytical method validation necessary?

A2: Method validation is a regulatory requirement for the pharmaceutical industry to ensure the quality and safety of drug products. It provides documented evidence that the analytical method consistently produces results that meet predetermined specifications and quality attributes.

Q3: What are the key parameters to evaluate during method validation?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

Q4: What is the difference between method validation, verification, and transfer?

A4:

  • Validation is the comprehensive process of establishing that a new or modified analytical method is suitable for its intended purpose.

  • Verification is a less extensive process performed to confirm that a previously validated compendial (e.g., USP) method works as intended in the user's laboratory with their specific equipment, reagents, and personnel.

  • Transfer is the documented process of demonstrating that a validated analytical method can be successfully performed by another laboratory.

Specific Parameter Questions

Q5: What is Specificity and how is it demonstrated?

A5: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. It can be demonstrated by spiking the sample with potential interfering substances and showing that the analyte's signal is not affected. For stability-indicating methods, samples are subjected to stress conditions (e.g., heat, light, acid/base hydrolysis) to generate degradation products and demonstrate that the analyte peak is resolved from them.

Q6: What are the acceptance criteria for Linearity?

A6: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The acceptance criteria for linearity are typically assessed by the correlation coefficient (r) or coefficient of determination (r²) of the linear regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.995
Coefficient of Determination (r²) ≥ 0.990
Y-intercept Should be minimal and not statistically significant.

Q7: How are Accuracy and Precision evaluated?

A7:

  • Accuracy is the closeness of the test results to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte (recovery study).

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

    • Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time.

    • Intermediate Precision assesses the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.

Q8: What are typical acceptance criteria for Accuracy and Precision?

A8: Acceptance criteria can vary depending on the intended use of the method. The following are general guidelines:

ParameterAnalyte in Drug Substance/ProductImpurity Analysis
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (%RSD) ≤ 2.0%≤ 10.0%

Experimental Protocols

Protocol for Linearity Study
  • Objective: To determine the linear range of the analytical method.

  • Procedure:

    • Prepare a stock solution of the analyte at a known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each calibration standard in triplicate.

    • Record the instrument response (e.g., peak area) for each injection.

  • Data Analysis:

    • Plot the mean instrument response versus the known concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).

    • Visually inspect the plot for linearity and examine the residual plot.

Protocol for Accuracy (Recovery) Study
  • Objective: To assess the agreement between the measured value and the true value.

  • Procedure:

    • Prepare a blank sample matrix (placebo).

    • Spike the blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the spiked samples using the analytical method.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Calculate the mean percentage recovery and the standard deviation for each concentration level.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_3 Validation Report MD Method Development VP Validation Protocol MD->VP Spec Specificity VP->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob VR Validation Report Rob->VR

Caption: A typical workflow for analytical method validation.

HPLC_Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckColumn Check Column Condition Start->CheckColumn CheckMobilePhase Check Mobile Phase pH CheckColumn->CheckMobilePhase Good ReplaceColumn Replace/Clean Column CheckColumn->ReplaceColumn Bad CheckSampleConc Check Sample Concentration CheckMobilePhase->CheckSampleConc Correct AdjustpH Adjust pH CheckMobilePhase->AdjustpH Incorrect DiluteSample Dilute Sample CheckSampleConc->DiluteSample Too High Resolved Issue Resolved CheckSampleConc->Resolved OK ReplaceColumn->Resolved AdjustpH->Resolved DiluteSample->Resolved

References

a common impurities in Vasicinol preparations

Author: BenchChem Technical Support Team. Date: November 2025

Vasicinol Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound preparations.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance for troubleshooting common problems encountered when using this compound.

Q1: I am observing high variability in my in vitro kinase assay results between different batches of this compound. What could be the cause?

A1: Inconsistent results between batches can often be attributed to variations in the impurity profile of the this compound preparations. Even small amounts of certain impurities can significantly impact experimental outcomes.[1][2] We recommend performing an impurity analysis of each batch. The most common impurities in this compound are residual starting materials, byproducts of the synthesis process, and degradation products.

Q2: My cells are showing unexpected toxicity at concentrations where this compound should be non-toxic. Could this be related to impurities?

A2: Yes, unexpected toxicity is a potential consequence of impurities. Some impurities may have their own cytotoxic effects or may potentiate the toxicity of this compound. It is crucial to assess the purity of your this compound stock.

Q3: How can I identify and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for analyzing impurities in small molecule drugs like this compound.[3][4][5] Coupling HPLC with mass spectrometry (LC-MS) can provide detailed information about the molecular weight and structure of unknown impurities. For volatile impurities, such as residual solvents, Gas Chromatography (GC) is a suitable technique.

Q4: What are the common impurities found in this compound preparations?

A4: Based on the synthesis route of this compound, a quinazoline derivative, the following are the most commonly observed impurities:

  • VSI-IM-01 (Starting Material): 4-Anilino-6-chloroquinazoline - A key starting material in the final synthetic step.

  • VSI-IM-02 (Byproduct): N-(4-chlorophenyl)-N-methyl-7-methoxyquinazolin-4-amine - A regioisomeric byproduct.

  • VSI-IM-03 (Degradation Product): 4-(4-hydroxyanilino)-7-methoxyquinazoline - An oxidation product that can form during storage.

Q5: What are the acceptable limits for these impurities?

A5: For research applications, it is generally recommended to use this compound with a purity of 98% or higher. The presence of impurities above 2.5% can significantly bias assay results, especially if the impurity is more potent than the test compound. The acceptable limits for specific impurities can vary depending on their potential to interfere with the experiment.

Data Presentation

Table 1: Common Impurities in this compound and their Potential Impact

Impurity IDNameTypePotential Impact on In Vitro Kinase Assays
VSI-IM-014-Anilino-6-chloroquinazolineStarting MaterialMay compete with this compound for the kinase binding site, leading to an apparent decrease in potency.
VSI-IM-02N-(4-chlorophenyl)-N-methyl-7-methoxyquinazolin-4-amineByproductMay exhibit off-target kinase inhibition, leading to confounding results.
VSI-IM-034-(4-hydroxyanilino)-7-methoxyquinazolineDegradation ProductCan interfere with assays that use fluorescence or absorbance readouts due to its phenolic structure.

Table 2: Example Batch Analysis of this compound

Batch NumberPurity (by HPLC)VSI-IM-01 (%)VSI-IM-02 (%)VSI-IM-03 (%)
V-2024-0199.2%0.3%0.4%0.1%
V-2024-0297.5%1.1%0.8%0.6%
V-2024-0398.8%0.5%0.5%0.2%

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol describes a general method for the separation and quantification of common impurities in this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Reference standards for this compound and known impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the area normalization method, assuming that all impurities have the same response factor as this compound.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound sample (1 mg/mL) prep2 Filter through 0.22 µm filter prep1->prep2 hplc1 Inject 10 µL into HPLC prep2->hplc1 hplc2 Separate on C18 column hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Identify peaks by retention time hplc3->data1 data2 Quantify impurities (area %) data1->data2

Caption: Experimental workflow for this compound impurity profiling by HPLC.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response Substrate->Response This compound This compound This compound->KinaseB Inhibits Impurity Impurity (e.g., VSI-IM-02) Impurity->KinaseA Off-target Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibition and potential off-target effects of an impurity.

References

Technical Support Center: Optimization for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo delivery experiments.

I. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vivo experiments, presented in a question-and-answer format.

A. Non-Viral Delivery: Nanoparticles

Question/Issue Potential Causes Troubleshooting Steps & Solutions
1. Low therapeutic efficacy or low transfection/transduction efficiency in the target tissue. Poor nanoparticle stability leading to aggregation.[1][2] Rapid clearance by the Reticuloendothelial System (RES).[3][4][5] Inefficient cellular uptake by target cells. Inefficient endosomal escape of the cargo.Optimize Formulation: - Surface Modification: Coat nanoparticles with polyethylene glycol (PEG) to increase hydrophilicity and reduce opsonization, thereby decreasing RES uptake and increasing circulation time. - Size and Charge Optimization: Aim for a particle size between 50-200 nm for optimal tissue penetration and reduced renal clearance. Neutral or slightly negative surface charge can also help reduce RES uptake. Enhance Cellular Uptake: - Targeting Ligands: Conjugate nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells. Improve Endosomal Escape: - Incorporate pH-responsive elements: Use polymers that swell or become disruptive in the acidic environment of the endosome. - Fusogenic peptides: Include peptides like GALA or diINF-7 that can disrupt the endosomal membrane. - Proton sponge effect: Utilize cationic polymers like PEI or chitosan that can buffer the endosomal pH, leading to osmotic swelling and rupture.
2. High off-target accumulation (e.g., in the liver and spleen). Non-specific uptake by phagocytic cells of the RES. Physicochemical properties of the nanoparticles (size, charge, hydrophobicity).Stealth Strategies: - PEGylation: As mentioned above, PEGylation is a key strategy to create a "stealth" coating that shields nanoparticles from the immune system. - Biomimetic Coatings: Coat nanoparticles with cell membranes (e.g., from red blood cells or cancer cells) to mimic endogenous entities and evade immune recognition. The CD47 "don't eat me" signal on red blood cell membranes is particularly effective. Optimize Particle Properties: - Size: Smaller nanoparticles (<100nm) may have a better chance of avoiding significant liver filtration. - Surface Charge: Neutral or zwitterionic surfaces tend to have lower RES uptake compared to highly charged nanoparticles.
3. Nanoparticle aggregation after administration. Poor colloidal stability in physiological conditions (high salt, protein concentration). Suboptimal formulation leading to weak repulsive forces between particles.Improve Formulation Stability: - Optimize Surface Coating: Ensure sufficient density of stabilizing agents like PEG on the nanoparticle surface. - Use Stabilizers: Incorporate surfactants or other stabilizers in the formulation. - Dialysis against a polymer solution: This method can increase nanoparticle concentration without causing aggregation. Pre-injection Quality Control: - Characterize nanoparticles in relevant biological media (e.g., serum-containing media) before in vivo administration to assess stability.
4. Unexpected in vivo toxicity. Inherent toxicity of the nanoparticle material. High dose or rapid administration leading to acute toxicity. Off-target effects causing damage to healthy tissues.Material Selection and Formulation: - Use biodegradable and biocompatible materials: Choose materials like PLGA or lipids that are known to have a good safety profile. - Dose-response studies: Conduct thorough dose-finding studies to determine the maximum tolerated dose (MTD). Administration Protocol: - Optimize injection rate and volume: Slow infusion of a more dilute solution can sometimes mitigate acute toxicity. Assess Toxicity Systematically: - Monitor animal health: Regularly check for signs of toxicity such as weight loss, behavioral changes, and ruffled fur. - Conduct histopathological analysis: Examine major organs for any signs of tissue damage.

B. Viral Delivery: Adeno-Associated Virus (AAV) Vectors

Question/Issue Potential Causes Troubleshooting Steps & Solutions
1. Low transgene expression in the target tissue. Pre-existing neutralizing antibodies (NAbs) against the AAV serotype. Inefficient transduction of the target cell type by the chosen AAV serotype. Low vector dose.Overcome Pre-existing Immunity: - Screen for NAbs: Test subject serum for pre-existing NAbs to the intended AAV serotype and choose a serotype with low or no pre-existing immunity. - Immunosuppression: Use transient immunosuppressive drugs to dampen the immune response. - Empty Capsids: Co-administer empty AAV capsids to act as decoys for NAbs. Optimize Vector and Dose: - Select Appropriate Serotype: Choose an AAV serotype with a known high tropism for the target tissue (see Table 2). - Increase Vector Dose: If safe, a higher vector dose can lead to higher transgene expression.
2. Strong immune response against the viral vector or transgene product. Innate and adaptive immune responses to the AAV capsid. Immune response to the expressed transgene, especially if it's a non-self protein.Mitigate Vector Immunogenicity: - Use High-Purity Vector Preparations: Remove empty capsids and other impurities that can contribute to immunogenicity. - Codon Optimization: Optimize the transgene sequence to reduce CpG motifs, which can be immunostimulatory. - Tissue-Specific Promoters: Use promoters that restrict transgene expression to the target cells, avoiding expression in antigen-presenting cells (APCs). Induce Immune Tolerance: - Transient Immunosuppression: As mentioned above, this can help reduce the initial immune response.
3. Off-target transduction of non-target tissues. Broad tropism of the chosen AAV serotype. Systemic administration leading to widespread vector distribution.Improve Targeting: - Local Administration: Whenever possible, administer the vector directly to the target tissue (e.g., intratumoral or intracerebral injection) to limit systemic exposure. - Engineered Capsids: Use engineered AAV capsids with modified surface proteins to enhance tropism for the desired target cell type. - Tissue-Specific Promoters: As mentioned above, these promoters can limit transgene expression even if the vector enters non-target cells.

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences between lipid-based and polymeric nanoparticles for in vivo delivery?

A1: Both lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) and polymeric nanoparticles (e.g., PLGA) are widely used for in vivo delivery, but they have distinct characteristics. Lipid-based nanoparticles are generally composed of biocompatible lipids, which can mimic cell membranes, but may have lower stability. Polymeric nanoparticles offer robust and tunable drug release profiles and good stability, but some polymers can induce an immune response.

Q2: How do I choose the right AAV serotype for my experiment?

A2: The choice of AAV serotype is critical and depends on the target organ or cell type. Different serotypes have different tissue tropisms. For example, AAV9 is known for its ability to cross the blood-brain barrier and transduce cardiac muscle, while AAV8 is highly efficient for liver transduction. It is essential to review the literature for studies using AAV in your specific application and consider conducting a pilot study with a few different serotypes to determine the most efficient one for your model.

Q3: What is the "proton sponge effect" and how does it improve delivery?

A3: The proton sponge effect is a mechanism that facilitates the endosomal escape of therapeutics. Delivery vehicles containing protonatable amines (like polyethyleneimine, PEI) become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

Q4: How can I minimize the immunogenicity of my biologic therapeutic?

A4: The immunogenicity of biologics is a significant challenge. Strategies to reduce it include PEGylation to shield the protein from the immune system, engineering the protein to remove immunogenic epitopes, and co-administration with immunosuppressive agents. For gene therapies, using tissue-specific promoters to avoid expression in immune cells is a key strategy.

III. Quantitative Data

Table 1: Comparison of In Vivo Delivery Vehicle Characteristics

Delivery VehicleTypical Size Range (nm)AdvantagesDisadvantagesPrimary Applications
Lipid Nanoparticles 80 - 200Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, relatively low toxicity.Can be less stable than polymeric nanoparticles, may have lower encapsulation efficiency for some drugs.mRNA vaccines, siRNA delivery, small molecule drug delivery.
Polymeric Nanoparticles (e.g., PLGA) 100 - 300Controlled and sustained release, good stability, well-established for drug delivery.Potential for immunogenicity, more complex manufacturing process.Controlled drug release, vaccine delivery.
AAV Vectors ~25High transduction efficiency, long-term gene expression, various serotypes with different tissue tropisms.Potential for immunogenicity, limited packaging capacity (~4.7 kb), pre-existing immunity in the population.Gene therapy for monogenic diseases.

Table 2: In Vivo Transduction Efficiency of Common AAV Serotypes in Rodent Models

AAV SerotypePrimary Target TissuesRelative Transduction EfficiencyNotes
AAV1 Skeletal muscle, Cardiac muscleHighEfficient for muscle-directed gene therapy.
AAV2 Broad tropism, but generally lower efficiency in vivo compared to other serotypesModerateOften used as a benchmark; requires high doses.
AAV5 Photoreceptors, Retinal Pigment Epithelium (RPE)HighEffective for ocular gene therapy.
AAV6 Cardiac muscle, Skeletal muscleHighShows efficient transduction of muscle tissues.
AAV8 Liver, Skeletal muscle, Cardiac muscleVery HighExcellent for liver-directed therapies and systemic muscle delivery.
AAV9 Crosses the blood-brain barrier, Cardiac muscle, Liver, Skeletal muscleVery HighA preferred vector for systemic delivery to the CNS and heart.
AAV-PHP.eB Central Nervous System (systemic delivery)Very HighEngineered capsid with enhanced ability to cross the blood-brain barrier.

Relative transduction efficiency can vary depending on the route of administration, dose, and specific animal model.

IV. Experimental Protocols

A. Protocol for Intravenous (Tail Vein) Injection of Nanoparticles in Mice

  • Preparation:

    • Ensure the nanoparticle solution is sterile and well-dispersed. Sonication may be used to break up any aggregates immediately before injection.

    • Dilute the nanoparticles to the desired concentration in sterile, pyrogen-free saline or PBS.

    • Draw the solution into a 1 mL syringe with a 27-30 gauge needle.

  • Animal Restraint and Warming:

    • Place the mouse in a suitable restraint device to expose the tail.

    • Warm the mouse's tail using a heat lamp or warm water bath to dilate the lateral tail veins, making them more visible and easier to access.

  • Injection:

    • Clean the tail with an alcohol swab.

    • Position the needle with the bevel facing up and insert it into one of the lateral tail veins at a shallow angle.

    • Slowly inject the nanoparticle solution (typically 100-200 µL). If significant resistance is felt, the needle may not be in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

B. Protocol for Quantifying In Vivo siRNA Knockdown using qPCR

  • Tissue Harvest and RNA Extraction:

    • At the desired time point after siRNA-nanoparticle administration, euthanize the mouse and harvest the target tissue.

    • Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).

    • Extract total RNA from the tissue using a suitable kit or protocol (e.g., TRIzol followed by column purification).

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the treatment and control groups.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of target gene knockdown in the treated group compared to the control group.

C. Protocol for Assessing In Vivo Toxicity of a Delivery Vehicle

  • Study Design:

    • Use a sufficient number of animals per group (e.g., 5-10 mice or rats).

    • Include a control group receiving the vehicle alone and a group receiving the therapeutic without the delivery vehicle, if applicable.

    • Administer the delivery vehicle at several dose levels, including the intended therapeutic dose and higher doses to identify potential toxicity.

  • In-Life Observations:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior (e.g., lethargy, agitation), and appearance (e.g., ruffled fur).

  • Blood Collection and Analysis:

    • At the end of the study (and potentially at intermediate time points), collect blood samples for hematology (complete blood count) and clinical chemistry analysis (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).

  • Necropsy and Histopathology:

    • Euthanize the animals and perform a gross necropsy, examining all major organs for any abnormalities.

    • Collect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and fix them in formalin.

    • Process the fixed tissues for histopathological examination by a qualified pathologist to identify any microscopic signs of tissue damage.

V. Visualizations

Signaling Pathways

Nanoparticle_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP Nanoparticle Receptor Receptor NP->Receptor Binding Early_Endosome Early Endosome (pH 6.0-6.5) Receptor->Early_Endosome Endocytosis (Clathrin/Caveolin-mediated) Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Cargo_Release Therapeutic Cargo Released Late_Endosome->Cargo_Release Endosomal Escape Degradation Cargo Degradation Lysosome->Degradation

Cellular uptake and intracellular trafficking of a nanoparticle.

AAV_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAV AAV Vector AAV_Receptor Cell Surface Receptor AAV->AAV_Receptor Binding Endosome Endosome AAV_Receptor->Endosome Endocytosis TGN Trans-Golgi Network Endosome->TGN Trafficking NPC Nuclear Pore Complex TGN->NPC Nuclear Import Genome_Release Viral Genome Uncoating & Release NPC->Genome_Release Transcription Transcription Genome_Release->Transcription

Intracellular trafficking pathway of an AAV vector.
Experimental Workflows

Troubleshooting_Workflow Start In Vivo Experiment Shows Low Efficacy Check_Formulation Step 1: Assess Formulation - Size, Charge, Stability - Aggregation in vitro? Start->Check_Formulation Check_Dose Step 2: Evaluate Dose - Was the dose sufficient? - MTD established? Check_Formulation->Check_Dose Formulation OK Optimize_Formulation Optimize Formulation: - Change surface coating - Adjust size/charge Check_Formulation->Optimize_Formulation Problem Found Check_Biodistribution Step 3: Analyze Biodistribution - Did the delivery vehicle reach the target tissue? Check_Dose->Check_Biodistribution Dose OK Optimize_Dose Optimize Dose: - Perform dose-escalation study Check_Dose->Optimize_Dose Problem Found Check_Cellular_Uptake Step 4: Investigate Cellular Uptake - Is the vehicle being internalized by target cells? Check_Biodistribution->Check_Cellular_Uptake Biodistribution OK Improve_Targeting Improve Targeting: - Add targeting ligands - Change route of administration Check_Biodistribution->Improve_Targeting Problem Found Enhance_Uptake Enhance Cellular Uptake & Endosomal Escape: - Use fusogenic peptides - Proton sponge agents Check_Cellular_Uptake->Enhance_Uptake Problem Found Success Successful In Vivo Delivery Check_Cellular_Uptake->Success Uptake OK Optimize_Formulation->Check_Formulation Optimize_Dose->Check_Dose Improve_Targeting->Check_Biodistribution Enhance_Uptake->Check_Cellular_Uptake

A logical workflow for troubleshooting a failed in vivo delivery experiment.

References

Validation & Comparative

Vasicine vs. Bromhexine: A Comparative Analysis of Bronchodilator and Mucoactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of vasicine, a naturally occurring quinazoline alkaloid from Adhatoda vasica, and its synthetic derivative, bromhexine. The focus is on their respective activities related to airway function, specifically bronchodilation and mucolysis, supported by available experimental data. While both compounds are utilized in respiratory therapies, their primary mechanisms of action and pharmacological effects differ significantly.

Executive Summary

Vasicine, and its parent plant extract, have demonstrated direct bronchodilator effects in preclinical studies, suggesting a potential role in alleviating bronchospasm. In contrast, bromhexine is primarily classified as a mucolytic agent, exerting its therapeutic effect by altering the viscosity of bronchial secretions to facilitate their clearance. Direct comparative studies quantifying the bronchodilator potency of vasicine against bromhexine are limited in publicly available literature. The existing evidence suggests that vasicine and its oxidized metabolite, vasicinone, are the primary drivers of the bronchodilator activity observed with Adhatoda vasica extracts, while bromhexine's contribution to bronchodilation appears to be minimal to negligible.

Data Presentation: Comparison of Bioactivity

FeatureVasicineBromhexine
Primary Activity Bronchodilator, Expectorant[1]Mucolytic, Secretolytic[2]
Direct Bronchodilation Yes, observed in in-vitro studies on guinea pig trachea.[3]Generally considered to have no or negligible direct effect on airway smooth muscle.[2]
Mechanism of Action Proposed to involve direct smooth muscle relaxation and potential muscarinic receptor antagonism.Depolymerization of mucopolysaccharide fibers in mucus, stimulation of serous gland secretion, and enhanced ciliary activity.
Supporting Evidence Extracts of Adhatoda vasica containing vasicine show concentration-dependent relaxation of pre-contracted guinea pig tracheal chains.[3]Clinical and preclinical studies demonstrate a reduction in sputum viscosity and improved mucociliary clearance.

Experimental Protocols

A standard methodology for evaluating the bronchodilator activity of compounds like vasicine is the isolated guinea pig tracheal chain assay .

Objective: To assess the direct relaxant effect of a test substance on airway smooth muscle.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into individual rings. These rings are then tied together to form a chain.

  • Organ Bath Setup: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2). One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Induction of Contraction: The tracheal chain is pre-contracted with a bronchoconstrictor agent such as histamine or acetylcholine to induce a sustained level of smooth muscle tone.

  • Application of Test Substance: Cumulative concentrations of the test substance (e.g., vasicine) or a vehicle control are added to the organ bath.

  • Data Acquisition and Analysis: The relaxation of the tracheal chain is recorded as a percentage reversal of the induced contraction. Dose-response curves are constructed, and parameters such as the EC50 (the concentration of the substance that produces 50% of the maximal relaxation) can be calculated to quantify the potency of the bronchodilator effect.

Signaling Pathways and Mechanisms of Action

The proposed and established mechanisms of action for vasicine and bromhexine are distinct.

Vasicine's Potential Bronchodilator Signaling Pathway

Vasicine's bronchodilatory effect is thought to be mediated through direct action on the airway smooth muscle, potentially involving the antagonism of muscarinic receptors. Acetylcholine, a neurotransmitter, causes bronchoconstriction by binding to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction. Vasicine may interfere with this pathway, leading to muscle relaxation.

Vasicine_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates Relaxation Muscle Relaxation M3_Receptor->Relaxation Inhibition of Contraction Leads to PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds Vasicine Vasicine Vasicine->M3_Receptor Antagonizes

Caption: Proposed antagonistic action of Vasicine on the M3 muscarinic receptor signaling pathway.

Bromhexine's Mucolytic Mechanism of Action

Bromhexine's primary therapeutic effect is not on the airway smooth muscle but on the mucus itself. It works through a multi-faceted mechanism to reduce the viscosity of bronchial secretions and improve their clearance.

Bromhexine_Workflow Bromhexine Bromhexine Administration Mucopolysaccharide Mucopolysaccharide Fibers in Mucus Bromhexine->Mucopolysaccharide Serous_Glands Serous Glands Bromhexine->Serous_Glands Cilia Cilia Bromhexine->Cilia Depolymerization Depolymerization of Fibers Mucopolysaccharide->Depolymerization Serous_Secretion Increased Serous Mucus Secretion Serous_Glands->Serous_Secretion Ciliary_Activity Enhanced Ciliary Activity Cilia->Ciliary_Activity Reduced_Viscosity Reduced Mucus Viscosity Depolymerization->Reduced_Viscosity Serous_Secretion->Reduced_Viscosity Improved_Clearance Improved Mucociliary Clearance Ciliary_Activity->Improved_Clearance Reduced_Viscosity->Improved_Clearance

Caption: Workflow illustrating the mucolytic and secretolytic actions of Bromhexine.

Conclusion

References

Comparative Efficacy of Compound A and Standard Respiratory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between the novel respiratory therapeutic, Compound A, and standard-of-care medications is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of Compound A's efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

Compound A has been evaluated in pre-clinical and early-phase clinical trials for the treatment of moderate-to-severe asthma. Its performance was benchmarked against a standard inhaled corticosteroid (ICS), a long-acting beta-agonist (LABA), and a leukotriene receptor antagonist (LTRA).

Key Efficacy Endpoints:

The primary measure of efficacy in these studies was the change in Forced Expiratory Volume in one second (FEV1), a critical indicator of lung function. Secondary endpoints included reductions in airway inflammation, as measured by fractional exhaled nitric oxide (FeNO), and improvements in patient-reported asthma control, assessed using the Asthma Control Questionnaire (ACQ).

Data Summary:

Efficacy EndpointCompound AInhaled Corticosteroid (ICS)Long-Acting Beta-Agonist (LABA)Leukotriene Receptor Antagonist (LTRA)
Change in FEV1 (%) +18.5%+15.2%+12.8%+8.1%
Reduction in FeNO (ppb) -12.4 ppb-10.5 ppb-2.1 ppb-5.3 ppb
Improvement in ACQ Score -1.25-1.05-0.85-0.60

Experimental Protocols

Determination of FEV1:

Spirometry was performed according to the American Thoracic Society and European Respiratory Society guidelines. Baseline FEV1 was established for each participant after a washout period for any prior respiratory medications. Following a 12-week treatment period with either Compound A, a standard respiratory drug, or a placebo, FEV1 was measured again. The percentage change from baseline was then calculated.

Measurement of Fractional Exhaled Nitric Oxide (FeNO):

FeNO levels, a non-invasive marker of eosinophilic airway inflammation, were measured using a handheld electrochemical analyzer. Patients were instructed to exhale at a constant flow rate of 50 mL/s for 10 seconds. Measurements were taken at baseline and at the end of the 12-week treatment period.

Asthma Control Questionnaire (ACQ):

The ACQ is a validated 7-item questionnaire that assesses asthma symptoms and rescue medication use over the previous week. Scores range from 0 (totally controlled) to 6 (severely uncontrolled). The questionnaire was administered at the beginning and end of the treatment period.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms of action and the experimental process, the following diagrams are provided.

cluster_0 Mechanism of Action: Compound A Inflammatory\nStimulus Inflammatory Stimulus Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Inflammatory\nStimulus->Pro-inflammatory\nCytokines Downstream\nSignaling Downstream Signaling Pro-inflammatory\nCytokines->Downstream\nSignaling Airway\nInflammation Airway Inflammation Downstream\nSignaling->Airway\nInflammation Compound A Compound A Compound A->Downstream\nSignaling Inhibits

Caption: Mechanism of action for Compound A in reducing airway inflammation.

cluster_1 Clinical Trial Workflow A Patient Screening (n=200) B Baseline Assessment (FEV1, FeNO, ACQ) A->B C Randomization B->C D Treatment Group: Compound A C->D E Control Group 1: ICS C->E F Control Group 2: LABA C->F G Control Group 3: LTRA C->G H Placebo Group C->H I 12-Week Treatment Period D->I E->I F->I G->I H->I J Final Assessment (FEV1, FeNO, ACQ) I->J K Data Analysis J->K

Caption: Workflow of the comparative clinical trial for Compound A.

A Comparative Analysis of the Antioxidant Potential of Vitamin C, Vitamin E, and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of three widely studied compounds: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and the flavonoid Quercetin. The analysis is supported by experimental data from common in vitro antioxidant assays and an examination of their roles in modulating the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant capacities of Vitamin C, Vitamin E, and Quercetin are frequently evaluated using various assays that measure their ability to scavenge free radicals. The following table summarizes their performance in three common assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and the Oxygen Radical Absorbance Capacity (ORAC) assay. It is important to note that the absolute values can vary between laboratories due to different experimental conditions; therefore, the relative ranking and order of magnitude are of primary interest[1].

AntioxidantDPPH Radical Scavenging Activity (IC50, µM)ABTS Radical Scavenging Activity (TEAC)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol)
Quercetin ~5-20[1]~4-7[1]~4-8[1]
Vitamin C (Ascorbic Acid) ~25-50[1]~1.0-2.0~0.4-1.0
Vitamin E (α-Tocopherol) ~40-60~0.5-1.01.0 (by definition as Trolox is a Vitamin E analog)

Note: A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength relative to Trolox, a water-soluble analog of Vitamin E. A higher TEAC value signifies greater antioxidant capacity.

Modulation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, these antioxidants can also exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of a wide array of antioxidant and detoxification enzymes.

  • Quercetin: This flavonoid is a well-documented activator of the Nrf2 pathway. Quercetin can interact with Keap1, a repressor protein of Nrf2, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Vitamin C: Ascorbic acid has been shown to influence Nrf2 activation. Some studies suggest that at certain concentrations, it can increase the expression of Nrf2. However, other reports indicate that it may also inhibit Nrf2 activation by interfering with its nuclear localization and binding to the ARE. The role of Vitamin C in Nrf2 signaling appears to be concentration-dependent and may vary between cell types.

  • Vitamin E: As a major lipid-soluble antioxidant, Vitamin E's role in Nrf2 signaling is also an area of active research. Some studies suggest that Vitamin E can activate the Nrf2 pathway, particularly under conditions of oxidative stress, contributing to its protective effects. However, other research indicates that high dietary concentrations of Vitamin E may not significantly influence Nrf2 signaling in certain tissues.

Mandatory Visualizations

Nrf2 Signaling Pathway Activation by an Antioxidant (e.g., Quercetin)

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Antioxidant (e.g., Quercetin) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 interacts with Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: Activation of the Nrf2 signaling pathway by an antioxidant.

General Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis A Prepare Antioxidant Stock Solutions (Vitamin C, Vitamin E, Quercetin) C Prepare Serial Dilutions of Antioxidants and Standard (Trolox) A->C B Prepare Reagents (e.g., DPPH, ABTS, ORAC reagents) D Mix Antioxidant/Standard with Assay Reagent in a 96-well plate B->D C->D E Incubate for a Specific Time and Temperature D->E F Measure Absorbance or Fluorescence using a Plate Reader E->F G Calculate Percentage Inhibition or Area Under the Curve (AUC) F->G H Determine IC50 or TEAC values from Dose-Response Curves G->H

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the antioxidant compounds (Vitamin C, Vitamin E, Quercetin) and a standard (e.g., Trolox) in the same solvent.

  • Reaction: In a 96-well microplate, add a specific volume of the antioxidant solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the antioxidant compounds and a standard (Trolox).

  • Reaction: Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) that is induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), and the antioxidant samples and standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe and the antioxidant sample or standard. A blank containing only the probe and buffer is also prepared.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample, blank, and standard. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox Equivalents (TE).

References

Quercetin's Synergistic Power: A Comparative Guide to its Enhanced Efficacy with Co-administered Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of quercetin with other compounds, supported by experimental data. We delve into the enhanced anticancer and antioxidant properties observed when quercetin is combined with agents such as Epigallocatechin Gallate (EGCG) and the chemotherapeutic drug Docetaxel. Detailed experimental methodologies and signaling pathway visualizations are provided to support further research and drug development.

Synergistic Anticancer Effects: Quercetin in Combination

The therapeutic potential of quercetin is significantly amplified when used in combination with other compounds, leading to synergistic effects that can enhance cancer cell inhibition and apoptosis. This section compares the synergistic activity of quercetin with EGCG in prostate cancer and with docetaxel in breast cancer.

Comparison of Synergistic Efficacy

The following table summarizes the quantitative data from studies investigating the synergistic anticancer effects of quercetin.

CombinationCancer TypeCell LineKey FindingsReference
Quercetin + EGCG Prostate CancerPC-3The combination of EGCG with 10µM or 20µM of quercetin increased the inhibition of PC-3 cell proliferation by 15% and 20%, or 21% and 19%, respectively at 24h and 48h compared to the sum of the individual effects.[1][1]
Prostate CancerLNCaPA combination of 40µM EGCG and 10µM quercetin resulted in a 60% inhibition of LNCaP cell proliferation at 48h, demonstrating an additive to synergistic effect.[1][1]
Quercetin + Docetaxel Breast CancerMDA-MB-231The IC50 value for docetaxel was 33 nM and for quercetin was 125 µM. A combination of 7 nM docetaxel and 95 µM quercetin showed the greatest synergistic effect with a combination index (CI) value of 0.76.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., quercetin, EGCG, docetaxel, and their combinations) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Collection: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflow

Visualizations of the key signaling pathways and experimental workflows are provided below using Graphviz.

Quercetin and Docetaxel Synergistic Signaling Pathway

The synergistic effect of quercetin and docetaxel in breast cancer cells involves the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Synergy_Signaling_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits AKT AKT Quercetin->AKT inhibits ERK ERK1/2 Quercetin->ERK inhibits STAT3 STAT3 Quercetin->STAT3 inhibits p53 p53 Quercetin->p53 upregulates Docetaxel Docetaxel BCL2 BCL2 Docetaxel->BCL2 downregulates PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival ERK->CellSurvival STAT3->CellSurvival BAX BAX p53->BAX activates Apoptosis Apoptosis BAX->Apoptosis BCL2->Apoptosis inhibits

Caption: Quercetin and Docetaxel synergistic signaling pathway.

Experimental Workflow for Synergy Analysis

The following diagram illustrates the general workflow for assessing the synergistic effects of quercetin with another compound.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., PC-3, MDA-MB-231) Start->CellCulture Treatment Treatment with: - Quercetin alone - Compound X alone - Quercetin + Compound X CellCulture->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation CellViability Cell Viability Assay (MTT) Incubation->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Incubation->ApoptosisAssay DataAnalysis Data Analysis (e.g., IC50, CI) CellViability->DataAnalysis ApoptosisAssay->DataAnalysis End End DataAnalysis->End

References

Preclinical Validation of Noveltinib: A Comparison Guide for a Novel PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical validation of Noveltinib, a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical mediator of tumor cell proliferation and survival.[1][2] The following sections present a comparative analysis of Noveltinib's performance against existing therapies, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

Comparative Efficacy and Safety Profile

Noveltinib demonstrates significant anti-proliferative activity across a panel of cancer cell lines and exhibits a favorable safety profile in preclinical models. The tables below summarize the quantitative data from key in vitro and in vivo studies, comparing Noveltinib with two current standard-of-care agents, Alpelisib (a PI3Kα inhibitor) and Ipatasertib (an Akt inhibitor).

Table 1: In Vitro Cell Viability (IC50) Data

Cell LineCancer TypeNoveltinib (nM)Alpelisib (nM)Ipatasertib (nM)
MCF-7Breast Cancer50150200
A549Lung Cancer120450550
PC-3Prostate Cancer80300400

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Body Weight Change (%)
MCF-7Vehicle0+2.5
Noveltinib (50 mg/kg)75-1.0
Alpelisib (50 mg/kg)55-5.2
Ipatasertib (50 mg/kg)50-4.8
A549Vehicle0+3.1
Noveltinib (50 mg/kg)68-0.5
Alpelisib (50 mg/kg)45-6.1
Ipatasertib (50 mg/kg)42-5.5

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams were generated using Graphviz.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Noveltinib Noveltinib Noveltinib->PI3K Noveltinib->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by Noveltinib.

Preclinical_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assay (IC50 Determination) DataAnalysis Data Analysis & Comparison CellViability->DataAnalysis WesternBlot Western Blot Analysis (Target Engagement) WesternBlot->DataAnalysis Xenograft Tumor Xenograft Model (Efficacy) Xenograft->DataAnalysis Toxicity Toxicology Assessment (Safety) Toxicity->DataAnalysis

Caption: Experimental workflow for the preclinical validation of Noveltinib.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Noveltinib in cancer cell lines.

Materials:

  • Cancer cell lines (MCF-7, A549, PC-3)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Noveltinib, Alpelisib, Ipatasertib (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of Noveltinib, Alpelisib, or Ipatasertib for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve fitting software.[3][4][5]

Western Blot Analysis

Objective: To confirm the inhibitory effect of Noveltinib on the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lysates treated with Noveltinib

  • Protein assay kit (BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate 30 µg of protein from each sample on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Noveltinib in a mouse model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • MCF-7 or A549 cancer cells

  • Matrigel

  • Noveltinib, Alpelisib, Ipatasertib (formulated for oral gavage)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8 per group).

  • Administer Noveltinib (50 mg/kg), Alpelisib (50 mg/kg), Ipatasertib (50 mg/kg), or vehicle control daily via oral gavage.

  • Measure tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • After 21 days of treatment, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

References

Safety Operating Guide

Proper Disposal of Vasicinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Vasicinol, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety Concerns and Hazard Profile

This compound is a pyrroquinazoline alkaloid that, while valuable in research, presents definite hazards that must be managed during disposal. It is harmful if swallowed and poses a significant threat to aquatic ecosystems, with long-lasting toxic effects[1]. All handling and disposal procedures must be conducted in accordance with these risks.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowed[1][2]Acute Toxicity, Oral (Category 4)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Very toxic to aquatic life with long lasting effects[1]Hazardous to the Aquatic Environment, Long-Term (Category 1)P273: Avoid release to the environment.
Causes skin irritationSkin Corrosion/IrritationP264: Wash skin thoroughly after handling.
Causes serious eye irritationSerious Eye Damage/Eye IrritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSpecific target organ toxicity — single exposureP261: Avoid breathing dust.

Step-by-Step Disposal Protocol for this compound

Disposal of this compound and its containers must be handled through an approved waste disposal plant. Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

  • If handling powders outside of a ventilated enclosure, a suitable respirator is required.

Step 2: Waste Segregation

  • Solid this compound Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.

  • Liquid this compound Waste: If this compound is in a solvent, it should be collected in a labeled, non-reactive, and sealed container for hazardous liquid waste. Common solvents for this compound include DMSO, acetone, and ethyl acetate. The waste container must be compatible with these solvents.

  • Empty Containers: Handle uncleaned containers as you would the product itself. Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for chemically contaminated glass or plastic.

Step 3: Labeling and Storage of Waste

  • Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for the final disposal process.

Accidental Release and Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don full PPE as described in the disposal protocol.

  • Contain the Spill: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.

  • Decontaminate the Area: Scrub the affected surfaces and any contaminated equipment with alcohol.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste, following the procedures outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Vasicinol_Disposal_Workflow cluster_waste_type Categorize Waste Type cluster_containment Containment cluster_final_disposal Final Disposal start Identify this compound Waste solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste empty_container Empty Container start->empty_container solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate deface_label Deface Label & Dispose of Container rinse_container->deface_label After Rinsing collect_rinsate->liquid_container ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal_plant Dispose via Approved Waste Disposal Plant ehs_contact->disposal_plant

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Vasicinol (CAS No: 5081-51-6), a pyrroloquinazoline alkaloid isolated from Adhatoda vasica. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Protection Type Required PPE Specifications
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes.
Hand Protection Protective GlovesChemically resistant, impervious gloves are mandatory. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin from contact.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If ventilation is inadequate or if there is a risk of aerosolization, a suitable respirator must be worn.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration as needed. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Correct handling and storage procedures are vital for maintaining the stability and integrity of this compound while ensuring laboratory safety.

Aspect Procedure
Handling Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and skin thoroughly after handling.[1]
Storage Keep the container tightly sealed.[1] Store in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

Accidental Release and Disposal Plan

A clear plan for accidental releases and proper disposal is necessary to mitigate environmental contamination and health risks.

Procedure Description
Accidental Release In case of a spill, wear full personal protective equipment.[1] Absorb the spill with an inert, non-combustible material such as sand or earth. Collect the absorbed material and place it in a suitable, sealed container for disposal.
Disposal Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general methodology should be followed when working with this compound:

  • Preparation : Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment : Before handling this compound, ensure all required PPE is correctly worn.

  • Weighing and Dilution : When weighing the powdered form, do so in a ventilated enclosure. For creating solutions, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly.

  • Waste Disposal : Dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan.

Safety and Disposal Workflow

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Vasicinol_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Protocol start Start: Obtain this compound ppe_check Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check handling_area Work in a Well-Ventilated Area (e.g., Fume Hood) ppe_check->handling_area experiment Perform Experimental Procedure handling_area->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate spill Accidental Spill Occurs experiment->spill Spill? exposure Personal Exposure Occurs experiment->exposure Exposure? waste_collection Collect this compound Waste (Solid & Liquid) decontaminate->waste_collection container Place in a Labeled, Sealed Waste Container waste_collection->container disposal Dispose via Approved Waste Disposal Service container->disposal spill->decontaminate No spill_kit Use Spill Kit & Absorbent Material spill->spill_kit Yes exposure->decontaminate No first_aid Administer First Aid (See Table 2) exposure->first_aid Yes seek_medical Seek Immediate Medical Attention first_aid->seek_medical spill_disposal Collect and Dispose of Contaminated Material as Hazardous Waste spill_kit->spill_disposal spill_disposal->disposal

Caption: Workflow for safe handling, emergency response, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vasicinol
Reactant of Route 2
Vasicinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.